Product packaging for Irtemazole(Cat. No.:CAS No. 115576-86-8)

Irtemazole

Cat. No.: B10783768
CAS No.: 115576-86-8
M. Wt: 288.3 g/mol
InChI Key: DCGOMTSIZLGUOK-UHFFFAOYSA-N
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Description

Irtemazole is a chemical compound provided for research and development purposes. As a reagent supplier, we offer this compound in high purity to support scientific investigation. Researchers are advised to consult the scientific literature for the specific properties and potential applications of this compound. This product is for research use only and is not intended for diagnostic or therapeutic applications. Intended Use and Handling: This product is for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough literature review and safety assessments before working with this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4 B10783768 Irtemazole CAS No. 115576-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Irtemazole: A Technical Overview of its Chemical Profile and Uricosuric Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole is a benzimidazole derivative that has been investigated for its uricosuric properties, demonstrating a dose-dependent reduction in plasma uric acid levels. This technical guide provides a comprehensive summary of the available scientific information on this compound, covering its chemical structure, physicochemical properties, and its pharmacological effects on uric acid homeostasis. While detailed experimental protocols for its synthesis and clinical trials are not extensively available in the public domain, this document consolidates the existing data to support further research and development efforts. The proposed mechanism of action, consistent with other uricosuric agents, involves the modulation of renal urate transporters.

Chemical Structure and Properties

This compound, systematically named 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole, is a small molecule with a molecular formula of C18H16N4. Its chemical structure features a central benzimidazole core substituted with a methyl group and a phenyl(imidazol-1-yl)methyl group.

Table 1: Chemical Identifiers and Computed Properties of this compound

Identifier/PropertyValueSource
IUPAC Name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazolePubChem[1]
Molecular Formula C18H16N4PubChem[1]
Molecular Weight 288.3 g/mol PubChem[1]
CAS Number 115574-30-6PubChem[1]
InChI Key InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)PubChem[1]
XLogP3 3.3PubChem[1]
Polar Surface Area 46.5 ŲPubChem[1]

Synthesis

Pharmacological Properties and Mechanism of Action

This compound is classified as a uricosuric agent, which acts to lower the concentration of uric acid in the blood by increasing its excretion in the urine.

Proposed Mechanism of Action

The primary mechanism of uricosuric agents is the inhibition of urate transporters in the proximal tubules of the kidneys. Specifically, they are known to target the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, this compound is proposed to reduce the reabsorption of uric acid, thereby promoting its excretion and lowering plasma uric acid levels.

Irtemazole_Mechanism_of_Action cluster_proximal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Filtrate) cluster_blood Bloodstream URAT1 URAT1 Transporter Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Reabsorption Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Efflux Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 This compound This compound This compound->URAT1 Inhibition Experimental_Workflow Subject_Recruitment Subject Recruitment (Normouricemic Volunteers) Baseline_Measurements Baseline Measurements (Plasma Uric Acid, Renal Function) Subject_Recruitment->Baseline_Measurements Drug_Administration This compound Administration (Specified Doses) Baseline_Measurements->Drug_Administration Serial_Sampling Serial Blood and Urine Sampling Drug_Administration->Serial_Sampling Biochemical_Analysis Biochemical Analysis (Uric Acid Concentration) Serial_Sampling->Biochemical_Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Biochemical_Analysis->Data_Analysis Results Results (Dose-Response, Onset, Duration) Data_Analysis->Results

References

Irtemazole: A Technical Overview of its Uricosuric Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the original research conducted on Irtemazole, a potent uricosuric agent. The information presented herein is synthesized from key clinical studies to support further research and development in the management of hyperuricemia. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific evidence.

Core Pharmacodynamic and Pharmacokinetic Data

The uricosuric effects and pharmacokinetic profile of this compound have been primarily elucidated through a series of clinical trials in healthy, normouricemic subjects. The quantitative findings from these seminal studies are summarized below.

Dose-Dependent Reduction in Plasma Uric Acid

This compound administration leads to a significant, dose-dependent decrease in plasma uric acid levels. A study involving repeated oral application of this compound twice daily for seven days demonstrated a clear relationship between the administered dose and the reduction in plasma uric acid.

Table 1: Average Decrease in Plasma Uric Acid with Repeated Doses of this compound [1]

This compound Dose (mg, twice daily)Average Decrease in Plasma Uric Acid (%)
6.2520.4
12.522.7
2542.0
37.545.7

Data from a study in 12 normouricemic subjects over 7 days.

Onset and Duration of Uricosuric Effect

The uricosuric action of this compound is characterized by a rapid onset and a dose-dependent duration.

Table 2: Time Course of Uricosuric Effects of this compound [2][3]

ParameterTime
Onset of Action
Decrease in Plasma Uric Acid15 to 25 minutes after administration
Increase in Renal Uric Acid Excretion10 to 20 minutes after administration
Increase in Uric Acid Clearance10 to 20 minutes after administration
Time to Maximal Effect
Maximal Renal Uric Acid Excretion15 to 55 minutes after administration
Maximal Uric Acid Clearance15 to 55 minutes after administration
Maximal Decrease in Plasma Uric Acid8 to 12 hours after administration
Duration of Action
Uricosuric Effect7 to 24 hours
Return to Baseline Renal Uric Acid Excretion8 to 16 hours
Return to Baseline Uric Acid Clearance10.0 to 12.0 hours

Data compiled from studies with single doses of 12.5 mg to 50 mg.

Pharmacokinetic Profile

Pharmacokinetic studies reveal that this compound reaches stable plasma concentrations relatively quickly and is cleared from the body within a short period after cessation of treatment.

Table 3: Pharmacokinetic Parameters of this compound with Repeated Dosing [1]

ParameterObservation
Time to Constant Plasma Level1 to 2 days with higher doses (25 mg, 37.5 mg), 2-3 days with lower doses (6.25 mg, 12.5 mg)
Time to Constant Renal ExcretionWithin 1 day of application
Time to Elimination from Plasma and Urine1 to 2 days after discontinuation
Return to Initial Plasma Uric Acid Levels1 to 2 days after cessation

Observations from a 7-day study with twice-daily oral administration.

Experimental Protocols

Study 1: Pharmacokinetics and Pharmacodynamics of Repeated Doses
  • Objective: To assess the pharmacokinetic and pharmacodynamic properties of different doses of this compound administered repeatedly.[1]

  • Study Design: A clinical trial involving 12 normouricemic subjects.[1]

  • Dosing Regimen: this compound was administered orally twice daily for 7 days at doses of 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[1]

  • Measurements: Plasma uric acid levels, renal uric acid excretion, and uric acid clearance were measured. Plasma and urine concentrations of this compound were also determined.[1]

  • Key Findings: A dose-dependent decrease in plasma uric acid was observed. Constant plasma levels and renal excretion of this compound were achieved within 1-2 days. The drug was cleared from the body within 1-2 days after the last dose. No side effects were reported.[1]

Study 2: Uricosuric Effect of Different Single Doses
  • Objective: To evaluate the uricosuric effect of different single doses of this compound.[2]

  • Study Design: A study in 6 healthy, normouricemic subjects.[2]

  • Dosing Regimen: Single oral doses of this compound ranging from 12.5 mg to 50 mg were administered.[2]

  • Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were monitored.[2]

  • Key Findings: A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration. The uricosuric effect began within the first 60 minutes and lasted for 7 to 24 hours. A dose-related increase in the uricosuric effect was seen between 12.5 mg and 37.5 mg, with no significant difference between 37.5 mg and 50 mg. The half-maximal effective dose (D50) was calculated to be between 16.3 mg and 34.2 mg (average 24.7 mg).[2]

Study 3: Rapid Onset of Uricosuria
  • Objective: To determine the onset of the uricosuric effect of this compound.[3]

  • Study Design: A study involving ten healthy male volunteers.[3]

  • Dosing Regimen: A single 50 mg oral dose of this compound was administered.[3]

  • Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were measured at short intervals after administration.[3]

  • Key Findings: The onset of action was rapid, with an increase in renal uric acid excretion and clearance observed 10 to 20 minutes after administration. A decrease in plasma uric acid began within 15 to 25 minutes. Maximal effects on excretion and clearance were reached within 15 to 55 minutes. No side effects were observed.[3]

Visualizations

Experimental Workflow for Clinical Trials

The following diagram illustrates the general workflow of the clinical trials conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.

G cluster_0 Subject Recruitment cluster_1 Study Protocol cluster_2 Data Analysis cluster_3 Outcome Recruitment Recruitment of Healthy, Normouricemic Volunteers Dosing Oral Administration of This compound (Single or Repeated Doses) Recruitment->Dosing Measurements Collection of Blood and Urine Samples at Defined Time Points Dosing->Measurements Analysis Measurement of: - Plasma Uric Acid - Renal Uric Acid Excretion - Uric Acid Clearance - this compound Concentration Measurements->Analysis Outcome Evaluation of Pharmacodynamic and Pharmacokinetic Parameters Analysis->Outcome

Caption: General workflow of the this compound clinical trials.

References

Irtemazole: A Preclinical Data Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data for Irtemazole is limited. The development of this compound was discontinued, and as a result, a comprehensive preclinical data package is not available in the public domain. This guide summarizes the available clinical information and provides a general overview of the preclinical methodologies and potential mechanisms relevant to a uricosuric agent of its class.

Introduction

This compound is a benzimidazole derivative developed by Janssen Pharmaceutica that was investigated for its uricosuric properties, indicating its potential as a treatment for gout.[1][2][3] Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated levels of uric acid in the blood), leading to the deposition of monosodium urate crystals in and around the joints. Uricosuric agents work by increasing the renal excretion of uric acid. While clinical studies on this compound were conducted, its development was ultimately discontinued.[1]

Clinical Pharmacodynamics in Humans

Although preclinical data is scarce, several studies have described the pharmacodynamic effects of this compound in healthy human subjects. These studies provide insights into its potency and duration of action.

ParameterValueSubject PopulationDosingCitation
Maximal Decrease in Plasma Uric Acid 46.5%6 healthy, normouricemic subjects12.5 to 50 mg[1][2]
Time to Maximal Decrease in Plasma Uric Acid 8 to 12 hours6 healthy, normouricemic subjects12.5 to 50 mg[1][2]
Onset of Uricosuric Effect Within the first 60 minutes6 healthy, normouricemic subjects12.5 to 50 mg[2]
Duration of Uricosuric Effect 7 to 24 hours6 healthy, normouricemic subjects12.5 to 50 mg[2]
Time to Return to Baseline Renal Uric Acid Excretion 8 to 16 hours6 healthy, normouricemic subjects12.5 to 50 mg[2]
Time to Return to Baseline Uric Acid Clearance 10.0 to 12.0 hours6 healthy, normouricemic subjects12.5 to 50 mg[2]
Dose-Related Uricosuric Effect Observed between 12.5 and 37.5 mg6 healthy, normouricemic subjects12.5 to 50 mg[1][2]
D50 (Dose for Half-Maximal Effect) Average of 24.7 mg (range: 16.3 mg to 34.2 mg)6 healthy, normouricemic subjects12.5 to 50 mg[1][2]
Onset of Decrease in Plasma Uric Acid 15 to 25 minutes10 healthy male volunteersSingle 50 mg dose[3]
Onset of Increased Renal Uric Acid Excretion and Clearance 10 to 20 minutes10 healthy male volunteersSingle 50 mg dose[3]
Time to Maximal Renal Uric Acid Excretion 15 to 55 minutes10 healthy male volunteersSingle 50 mg dose[3]
Maximal Renal Uric Acid Excretion (Mean) 197.4 mg/h10 healthy male volunteersSingle 50 mg dose[3]
Maximal Uric Acid Clearance (Mean) 78.4 ml/min10 healthy male volunteersSingle 50 mg dose[3]

Hypothetical Preclinical Evaluation of a Uricosuric Agent

In the absence of specific preclinical data for this compound, this section outlines the typical experimental protocols that would be employed to characterize a novel uricosuric agent.

In Vitro Studies

Objective: To determine the mechanism of action and potency of the compound at the molecular level.

Experimental Protocol: Uric Acid Transporter Inhibition Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected to express a specific human uric acid transporter, such as URAT1 (SLC22A12) or GLUT9 (SLC2A9).

  • Uptake Assay: The transfected cells are incubated with a radiolabeled uric acid substrate (e.g., [14C]uric acid) in the presence of varying concentrations of the test compound (e.g., this compound).

  • Measurement: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the uric acid uptake (IC50) is calculated by fitting the data to a dose-response curve. This would be repeated for various known uric acid transporters to determine selectivity.

In Vivo Studies

Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic relationship of the compound in a relevant animal model.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats

  • Animal Model: Male Wistar rats are treated with potassium oxonate, a uricase inhibitor, to induce hyperuricemia. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid.

  • Drug Administration: The hyperuricemic rats are then orally administered with either the vehicle control or varying doses of the test compound.

  • Sample Collection: Blood and urine samples are collected at multiple time points after drug administration.

  • Biochemical Analysis: Serum and urine levels of uric acid and creatinine are measured.

  • Data Analysis: The percentage reduction in serum uric acid levels and the increase in the fractional excretion of uric acid are calculated to determine the in vivo efficacy of the compound.

Potential Signaling Pathway of a Uricosuric Agent

The following diagram illustrates a generalized signaling pathway for a uricosuric agent that inhibits the URAT1 transporter in the renal proximal tubule. This is a hypothetical representation and has not been specifically validated for this compound.

Uricosuric_Agent_Mechanism cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) UricAcid_Blood Uric Acid URAT1 URAT1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell GLUT9 GLUT9 Transporter UricAcid_Cell->GLUT9 GLUT9->UricAcid_Blood Transport to Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption This compound Uricosuric Agent (e.g., this compound) This compound->URAT1 Inhibition

Caption: Hypothetical mechanism of a uricosuric agent inhibiting URAT1.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel uricosuric drug candidate.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Efficacy & PK/PD cluster_safety Preclinical Safety & Toxicology Compound_Synthesis Compound Synthesis InVitro_Screening In Vitro Screening (e.g., URAT1 Inhibition Assay) Compound_Synthesis->InVitro_Screening Lead_Optimization Lead Optimization InVitro_Screening->Lead_Optimization Animal_Model Hyperuricemic Animal Model (e.g., Potassium Oxonate-treated Rat) Lead_Optimization->Animal_Model Acute_Toxicity Acute Toxicity Studies Lead_Optimization->Acute_Toxicity Dose_Response Dose-Response Studies Animal_Model->Dose_Response PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Dose_Response->PK_PD_Modeling Repeated_Dose_Toxicity Repeated-Dose Toxicity Studies PK_PD_Modeling->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology Repeated_Dose_Toxicity->Safety_Pharmacology Genotoxicity Genotoxicity Assays Safety_Pharmacology->Genotoxicity

Caption: General preclinical development workflow for a uricosuric agent.

Conclusion

While this compound showed promise as a uricosuric agent in early clinical studies, the lack of comprehensive, publicly available preclinical data makes a full technical assessment challenging. The information presented here, combining the known clinical effects with a generalized overview of preclinical methodologies for such a compound, is intended to provide a foundational understanding for researchers and drug development professionals. The discontinuation of its development likely accounts for the limited data in the public domain.

References

Irtemazole's Uricosuric Effect: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the uricosuric effects of Irtemazole, a benzimidazole derivative. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a crucial resource for researchers and professionals involved in the development of urate-lowering therapies.

Core Findings on this compound's Uricosuric Activity

This compound has demonstrated a significant, dose-dependent uricosuric effect in human studies. Administration of this compound leads to a rapid increase in renal uric acid excretion, a subsequent decrease in plasma uric acid levels, and an enhancement of uric acid clearance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the uricosuric properties of this compound.

Table 1: Dose-Dependent Effects of this compound on Plasma Uric Acid and Uricosuria in Healthy Normouricemic Subjects [1][2]

This compound DoseMaximum Decrease in Plasma Uric Acid (%)Onset of Uricosuric EffectDuration of Uricosuric Effect (hours)
12.5 mgDose-related increaseWithin the first 60 minutes7 - 24
25 mgDose-related increaseWithin the first 60 minutes7 - 24
37.5 mgDose-related increaseWithin the first 60 minutes7 - 24
50 mg46.5%Within the first 60 minutes7 - 24

Of note, there was no significant difference in the uricosuric effect observed between the 37.5 mg and 50 mg doses of this compound. The dose required to produce a half-maximal effect (D50) was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[1][2]

Table 2: Pharmacodynamic Profile of a Single 50 mg Oral Dose of this compound in Healthy Male Volunteers [2][3]

ParameterOnset of Effect (post-administration)Time to Maximum Effect (post-administration)Maximum Effect
Plasma Uric AcidDecrease observed at 15-25 minutes6-12 hours53.5% of original value
Renal Uric Acid ExcretionIncrease observed at 10-20 minutes15-55 minutesMean of 197.4 mg/h
Uric Acid ClearanceIncrease observed at 10-20 minutes15-55 minutesMean of 78.4 ml/min

Experimental Protocols

The following methodologies are based on the clinical studies conducted to evaluate the uricosuric effect of this compound.

Study Design: Dose-Response and Pharmacodynamic Assessments

Objective: To determine the dose-response relationship and the time course of the uricosuric effect of this compound.

Subjects: Healthy, normouricemic male volunteers.[1][2][3]

Methodology:

  • Subject Selection: Healthy male volunteers with normal serum uric acid levels were enrolled.

  • Drug Administration: Single oral doses of this compound (ranging from 12.5 mg to 50 mg) or placebo were administered.[1][2][3]

  • Sample Collection: Blood and urine samples were collected at baseline and at specified time intervals post-administration.

  • Biochemical Analysis:

    • Plasma and urinary uric acid concentrations were measured.

    • Urinary creatinine was measured to calculate uric acid clearance and fractional excretion of uric acid.

  • Data Analysis: The changes in plasma uric acid, renal uric acid excretion, and uric acid clearance from baseline were calculated and compared across different dose groups.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Signaling Pathway: Mechanism of Uricosuric Agents

Uricosuric drugs primarily exert their effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. This action is largely mediated by the inhibition of urate transporters, with URAT1 (Urate Transporter 1) being a key target.[4][5][6] While the specific molecular target of this compound was not identified in the initial studies, its mechanism is consistent with that of a URAT1 inhibitor.

G cluster_0 Proximal Tubule Cell cluster_1 Bloodstream URAT1 URAT1 Transporter Urate_cell Uric Acid URAT1->Urate_cell Urate_lumen Uric Acid (in filtrate) Urate_lumen->URAT1 Reabsorption Urate_blood Uric Acid (in blood) Urate_cell->Urate_blood Transport This compound This compound (Uricosuric Agent) This compound->URAT1 Inhibition

Caption: Proposed mechanism of this compound as a URAT1 inhibitor.

Experimental Workflow: Clinical Evaluation of this compound

The following diagram outlines the typical workflow for a clinical study designed to assess the uricosuric effect of a compound like this compound.

G start Start: Subject Recruitment (Healthy Volunteers) baseline Baseline Data Collection (Blood & Urine Samples) start->baseline randomization Randomization baseline->randomization drug_admin Drug Administration (this compound or Placebo) randomization->drug_admin Single Oral Dose post_admin Post-Administration Sample Collection (Timed Intervals) drug_admin->post_admin analysis Biochemical Analysis (Uric Acid, Creatinine) post_admin->analysis data_analysis Pharmacodynamic & Statistical Analysis analysis->data_analysis end End: Evaluation of Uricosuric Effect data_analysis->end

Caption: Workflow for a clinical study on this compound's uricosuric effect.

Conclusion

The available data strongly support the classification of this compound as a potent uricosuric agent with a rapid onset of action. Its dose-dependent effects on increasing uric acid excretion and consequently lowering plasma uric acid levels make it a compound of significant interest for the management of hyperuricemia. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for further research and development in the field of urate-lowering therapies. The rapid action of this compound, when compared to other uricosurics like benzbromarone and probenecid, suggests a potentially favorable clinical profile that warrants further investigation.[2]

References

An In-depth Technical Guide to the Pharmacokinetics of Itraconazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antifungal agent Itraconazole in various preclinical animal models. The data and protocols summarized herein are essential for the interpretation of efficacy and safety studies, and for the extrapolation of findings to human clinical trials. Itraconazole, a triazole antifungal, is characterized by its broad spectrum of activity, but its low aqueous solubility and complex pharmacokinetic profile, including extensive metabolism and potential for drug-drug interactions, necessitate thorough preclinical evaluation.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Itraconazole exhibit significant variability across different animal species, which is crucial for selecting the appropriate model for specific research questions. The following tables summarize key pharmacokinetic parameters of Itraconazole in rats, dogs, cats, and rabbits.

Table 1: Pharmacokinetics of Itraconazole in Rats

Dosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
10 mg/kg IV--18.17 ± 5.179.38 ± 4.17-[1]
20 mg/kg IV--38.00 ± 6.5712.78 ± 5.87-[1]
30 mg/kg IV--87.83 ± 17.1717.50 ± 6.70-[1]
10 mg/kg Oral0.295 ± 0.3452.63 - 5.44.12 ± 2.63-34.9[1][2][3]
30 mg/kg Oral--34.70 ± 7.23-63.0[1]
50 mg/kg Oral--73.17 ± 12.80-85.7[1]

Table 2: Pharmacokinetics of Itraconazole in Dogs

Dosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
~10 mg/kg Oral (Capsule)---~3385 (relative to solution)[4][5][6]
~10 mg/kg Oral (Solution)---~33-[4][5][6]
3 mg/kg Oral---8-952[7]

Table 3: Pharmacokinetics of Itraconazole in Cats

Dosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
5 mg/kg IV--13.9 ± 3.1715.8 ± 1.88-[8]
5 mg/kg Oral (Solution)0.70 ± 0.141.43 ± 0.537.94 ± 2.8315.6 ± 3.2052.1 ± 11.6[8]

Table 4: Pharmacokinetics of Itraconazole in Rabbits

Dosage and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
Oral (Capsule)766.4 ± 276.5-19357.9 ± 5117.5-[3]
Oral (Tablet)1127.5 ± 577.9-23382.2 ± 6236.5-[3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the replication and validation of the presented pharmacokinetic data. Below are detailed descriptions of the typical experimental protocols used in pharmacokinetic studies of Itraconazole in animal models.

1. Animal Models

  • Rats: Sprague-Dawley or Wistar rats are commonly used.[1][9]

  • Dogs: Healthy adult purpose-bred dogs, often Beagles, are frequently utilized.[4][5][6][10]

  • Cats: Healthy domestic cats are used for feline-specific pharmacokinetic studies.[8]

  • Rabbits: New Zealand white rabbits are a common choice.[9]

2. Drug Administration and Dosing

  • Oral Administration (PO):

    • For solid dosage forms like capsules or tablets, administration is often followed by a small meal to enhance absorption, particularly in dogs.[4][5][6]

    • Oral solutions are typically administered to fasted animals.[4][5][8]

    • The vehicle for oral formulations can vary, with examples including methylcellulose-Tween 80 in water or medium-chain triglycerides.[11]

  • Intravenous Administration (IV):

    • For bioavailability studies, Itraconazole is administered intravenously, often as a solution.[1][8]

    • The intravenous route serves as a reference to determine the absolute bioavailability of orally administered formulations.

3. Blood Sampling

  • Blood samples are collected at predetermined time points after drug administration.

  • Common sampling sites include the jugular vein or other accessible vessels.

  • Blood is typically collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate Itraconazole and its metabolites.

  • Chromatographic Conditions:

    • A C18 column is commonly used for separation.

    • The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

    • Detection is usually performed using UV or mass spectrometry detectors.

  • Quantification:

    • Calibration curves are generated using blank plasma spiked with known concentrations of Itraconazole.[4][6]

    • The limit of quantification (LOQ) is determined to ensure the accuracy of low-concentration measurements.[4][6]

5. Pharmacokinetic Analysis

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with specialized software (e.g., WinNonlin).[8]

  • Key parameters calculated include Cmax, Tmax, AUC, elimination half-life (T½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (IV or Oral) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Sample_Analysis HPLC or LC-MS/MS Analysis Sample_Processing->Sample_Analysis Data_Quantification Concentration Quantification Sample_Analysis->Data_Quantification PK_Modeling Pharmacokinetic Modeling Data_Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, T½) PK_Modeling->Parameter_Calculation

Caption: Workflow of a preclinical pharmacokinetic study.

Metabolic Pathway of Itraconazole

Itraconazole undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[12] The major active metabolite is hydroxyitraconazole.

G Itraconazole Itraconazole Hydroxyitraconazole Hydroxyitraconazole (Active) Itraconazole->Hydroxyitraconazole Hydroxylation Keto_ITZ Keto-Itraconazole Itraconazole->Keto_ITZ N_desalkyl_ITZ N-desalkyl-Itraconazole Itraconazole->N_desalkyl_ITZ CYP3A4 CYP3A4 CYP3A4->Itraconazole

Caption: Simplified metabolic pathway of Itraconazole.

Discussion and Interspecies Comparison

The pharmacokinetic profile of Itraconazole shows considerable interspecies differences. For instance, the terminal elimination half-life is significantly shorter in rats (around 5.2 hours) compared to dogs (approximately 28-33 hours) and cats (around 15.6 hours).[4][5][8] The bioavailability of Itraconazole is generally low and variable due to its poor solubility and extensive first-pass metabolism.[8]

The dog is often considered a suitable animal model for predicting the oral absorption of Itraconazole in humans, as the pharmacokinetic parameters are comparable.[9] In contrast, while the rat can be an alternative, the rabbit shows slower absorption.[9] The metabolite-to-parent drug AUC ratio is greater than one in rats and dogs, similar to humans, but less than one in rabbits.[9]

Formulation plays a critical role in the bioavailability of Itraconazole. Oral solutions generally exhibit better absorption compared to capsule formulations, although this difference may be less substantial in dogs than in other species.[4][5][6] The development of solid dispersions has been explored to enhance the dissolution and absorption of this poorly water-soluble drug.[2][3]

References

Navigating the Physicochemical Landscape of Azole Antifungals: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the principles and methodologies for determining the solubility and stability of azole-based compounds. Due to a significant lack of publicly available scientific literature on the specific solubility and stability of irtemazole , this document will use the well-characterized and structurally related antifungal agent, itraconazole , as a primary example to illustrate these critical drug development parameters. The data and experimental protocols presented for itraconazole should be considered illustrative and not directly transferable to this compound without independent verification.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental determinants of its biopharmaceutical properties, influencing everything from formulation development to clinical efficacy and shelf-life. For researchers and drug development professionals, a thorough understanding of these characteristics is paramount for advancing a compound through the development pipeline. This guide provides an in-depth overview of the core data, experimental methodologies, and relevant biological pathways pertinent to the characterization of azole antifungals, using itraconazole as a case study.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is crucial for designing appropriate formulations and predicting its in vivo absorption.

Quantitative Solubility Data (Itraconazole Example)

The solubility of itraconazole has been determined in a range of solvents, highlighting its poor aqueous solubility, a common characteristic of the azole class.

SolventTemperature (°K)Molar Solubility (mol·L⁻¹)Reference
Water298.15Insoluble[1]
Dimethyl Sulfoxide (DMSO)298.1549.59 x 10⁻³[1]
Ethanol298.15Insoluble[1]
Acetonitrile298.15Low[2]
Methanol298.15Low[2]
n-Butanol298.15Moderate[2]
Toluene298.15High[2]
Benzene298.15High[2]
1,4-Dioxane298.15High[2]

Note: "Insoluble", "Low", "Moderate", and "High" are qualitative descriptors used when precise quantitative data was not available in the cited sources. The solubility of itraconazole generally increases in non-polar solvents.[2]

Experimental Protocol: Equilibrium Solubility Measurement

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (e.g., itraconazole)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of the test compound is added to a known volume of the solvent in a sealed container.

  • The resulting suspension is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Following incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

  • Aliquots of the clear supernatant are carefully removed and diluted with a suitable mobile phase.

  • The concentration of the dissolved compound in the diluted samples is quantified using a validated HPLC method.

  • The experiment is typically performed in triplicate to ensure reproducibility.

Stability Profile

Assessing the chemical stability of a drug candidate under various environmental conditions is a critical component of pre-formulation studies, informing storage requirements and shelf-life.

Stability Data (Itraconazole Example)

Stress testing of itraconazole has revealed its degradation profile under various conditions.

ConditionObservationReference
Heat Stable[3]
Light Stable[3]
Acid Hydrolysis Stable[3]
Base Hydrolysis Stable[3]
Oxidation Sensitive to oxidation[3]
High Relative Humidity Potential for decreased dissolution rate of nanocrystal formulations[4][5]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify the degradation products and pathways of a drug substance.

Objective: To evaluate the stability of a compound under accelerated stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (for acid hydrolysis)

  • Sodium hydroxide (for base hydrolysis)

  • Hydrogen peroxide (for oxidation)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Acid and Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Samples are incubated at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room or elevated temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C) for an extended period.

  • Photostability: The compound is exposed to a controlled light source (e.g., xenon lamp) that mimics natural sunlight, as per ICH Q1B guidelines.

  • At specified time points, samples from each stress condition are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • The degradation products can be further characterized using techniques like LC-MS and NMR to elucidate their structures.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Compound Synthesis sol_method Select Solvents (Aqueous & Organic) sol_start->sol_method sol_exp Equilibrium Solubility (Shake-Flask Method) sol_method->sol_exp sol_quant Quantification (e.g., HPLC) sol_exp->sol_quant sol_data Solubility Data (mg/mL or M) sol_quant->sol_data stab_start Compound Synthesis stab_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stab_start->stab_method stab_stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_analysis Analyze Stressed Samples stab_stress->stab_analysis stab_method->stab_stress stab_profile Identify Degradants & Establish Degradation Profile stab_analysis->stab_profile

Caption: A generalized workflow for determining the solubility and stability of a drug candidate.

Signaling Pathway Inhibition by Itraconazole

Recent research has identified itraconazole as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[6][7]

G cluster_pathway Hedgehog Signaling Pathway Inhibition Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Transcription Factors SUFU->Gli Inhibits TargetGenes Target Gene Expression Gli->TargetGenes Promotes Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog pathway by targeting the SMO receptor.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of successful drug development. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, illustrated with data from the analogous compound itraconazole, provide a robust framework for researchers and scientists. A systematic approach to generating and interpreting this critical physicochemical data is essential for navigating the complexities of formulation, ensuring product quality, and ultimately, delivering safe and effective medicines.

References

Irtemazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that has been investigated for its pharmacological effects. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, synonyms, and available data from preclinical and clinical studies. The information is presented to support further research and development efforts.

Chemical Identity

PropertyValue
CAS Number 115574-30-6[1]
Molecular Formula C18H16N4[1]
IUPAC Name 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole[1]
Synonyms

This compound is also known by the following names:

  • Irtemazol[1]

  • Irtemazolum[1]

  • R-60844[1]

  • R 60844[1]

  • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-[1]

  • 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]

Pharmacological Data

The primary pharmacological effect of this compound identified in the literature is its action as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. This effect suggests its potential for development in the management of conditions associated with hyperuricemia, such as gout.

Clinical Study: Uricosuric Effect

A study was conducted to evaluate the uricosuric effect of different doses of this compound in healthy, normouricemic subjects. The key findings are summarized below.

Table 1: Dose-Dependent Effect of this compound on Plasma Uric Acid Levels [2][3]

This compound Dose (twice daily for 7 days)Average Decrease in Plasma Uric Acid
6.25 mg20.4%
12.5 mg22.7%
25 mg42.0%
37.5 mg45.7%

In a single-dose study, doses between 12.5 mg and 37.5 mg produced a dose-related increase in the uricosuric effect. There was no essential difference in the uricosuric effect between 37.5 mg and 50 mg of this compound.[2] A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration of 12.5 to 50 mg of this compound.[2]

Experimental Protocols

Study of Pharmacokinetics and Pharmacodynamics of this compound

Objective: To investigate the pharmacokinetics and pharmacodynamics of different doses of this compound with repeated application.[3]

Methodology:

  • Subjects: Twelve healthy, normouricemic individuals participated in the study.[3]

  • Dosage and Administration: this compound was administered orally twice daily for a period of seven days. The tested dosages were 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[3]

  • Pharmacodynamic Assessments:

    • Plasma uric acid levels were monitored throughout the study. Levels reached a constant state within 1-2 days with higher doses and 2-3 days with lower doses.[3]

    • Renal uric acid excretion and uric acid clearance were measured and were found to increase to a constant level within one day of this compound administration.[3]

  • Pharmacokinetic Assessments:

    • Plasma concentrations of this compound and its renal excretion were measured. Constant plasma levels and renal excretion were observed within 1 to 2 days of administration for all doses.[3]

  • Washout Period: After cessation of this compound, monitoring continued. Plasma uric acid, uric acid excretion, and uric acid clearance returned to initial levels within 1-2 days. This compound was no longer detectable in plasma and urine 1-2 days after discontinuation.[3]

  • Safety Monitoring: Subjects were monitored for any adverse effects throughout the study. No side effects were reported.[3]

Experimental_Workflow cluster_study_design Study Design cluster_treatment_phase Treatment Phase (7 Days) cluster_post_treatment Post-Treatment Follow-up subject_recruitment Recruit 12 Normouricemic Subjects randomization Randomize into Dose Groups (6.25, 12.5, 25, 37.5 mg) subject_recruitment->randomization drug_administration Administer this compound Orally Twice Daily randomization->drug_administration pd_monitoring Monitor Plasma Uric Acid, Renal Uric Acid Excretion, and Uric Acid Clearance drug_administration->pd_monitoring pk_monitoring Monitor Plasma this compound Levels and Renal Excretion drug_administration->pk_monitoring washout Discontinue this compound pk_monitoring->washout follow_up_monitoring Monitor Return to Baseline Levels (1-2 Days) washout->follow_up_monitoring

Experimental workflow for the pharmacokinetic and pharmacodynamic study of this compound.

Signaling Pathways

Based on a comprehensive review of the available scientific literature, the specific signaling pathways through which this compound exerts its uricosuric effect have not been elucidated. Further research is required to determine the molecular mechanisms and cellular targets of this compound.

Conclusion

This compound has demonstrated dose-dependent uricosuric activity in human studies, indicating its potential as a therapeutic agent for managing hyperuricemia. The provided data on its chemical properties, pharmacological effects, and the detailed experimental protocol from a key study offer a foundation for researchers and drug development professionals. However, a significant knowledge gap remains regarding its mechanism of action at the molecular level, specifically the signaling pathways involved. Future investigations into these areas are crucial for the continued development and potential clinical application of this compound.

References

unpublished clinical trial data for Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the limited publicly available information on Irtemazole. There is no substantive unpublished clinical trial data in the public domain regarding this compound. The development of this compound was discontinued, and detailed information regarding its clinical trials, full mechanism of action, and reasons for discontinuation are not publicly accessible.

Introduction

This compound is a benzimidazole derivative that was under initial development by Janssen LP. While its intended therapeutic area is not extensively documented in publicly available sources, the limited data suggests it was investigated for its effects on uric acid levels. The global research and development status of this compound is listed as discontinued[1].

Quantitative Data

The only publicly available quantitative data for this compound comes from a small study in healthy, normouricaemic subjects. The study investigated the uricosuric effect of the drug, which is the promotion of uric acid excretion.

Table 1: Uricosuric Effect of this compound in Healthy Subjects [1]

ParameterValue
Number of Subjects6
Dosage Range12.5 to 50 mg
Maximal Decrease in Plasma Uric Acid46.5% (observed 8 to 12 hours post-administration)
Onset of Uricosuric EffectWithin the first 60 minutes post-administration
Duration of Uricosuric Effect7 to 24 hours
Time to Baseline Renal Uric Acid Excretion8 to 16 hours
Time to Baseline Uric Acid Clearance10.0 to 12.0 hours
Dose for Half-Maximal Effect (D50)Average of 24.7 mg (range: 16.3 mg to 34.2 mg)

Note: A dose-related increase in the uricosuric effect was observed between 12.5 mg and 37.5 mg, with no significant difference in effect between 37.5 mg and 50 mg of this compound[1].

Experimental Protocols

Detailed experimental protocols for this compound studies are not available in the public domain. Based on the summary of the uricosuric effect study, a generalized protocol can be inferred.

Protocol: Evaluation of Uricosuric Effects in Healthy Volunteers

  • Study Design: A dose-escalation study to evaluate the pharmacodynamic effects of this compound on plasma and renal uric acid levels.

  • Participants: A small cohort of healthy volunteers with normal baseline uric acid levels (normouricaemic).

  • Intervention: Oral administration of single doses of this compound across a specified range (e.g., 12.5 mg, 25 mg, 37.5 mg, 50 mg).

  • Data Collection:

    • Serial blood samples were collected at predefined time points (e.g., over a 24-hour period) to measure plasma uric acid concentrations.

    • Urine samples were collected over the same period to measure renal uric acid excretion and clearance.

  • Primary Endpoints:

    • Change in plasma uric acid concentration from baseline.

    • Change in renal uric acid excretion and clearance from baseline.

  • Secondary Endpoints:

    • Time to onset and duration of the uricosuric effect.

    • Dose-response relationship.

Hypothetical Mechanism of Action and Signaling Pathway

The observed uricosuric effect of this compound suggests that it may act on the renal tubules to increase the excretion of uric acid. Uricosuric drugs typically function by inhibiting the reabsorption of uric acid from the kidneys back into the bloodstream[1][2]. A key protein in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of uric acid reabsorption[3][4][5].

The following diagram illustrates a hypothetical mechanism of action for this compound as a uricosuric agent, based on the known pathways of renal urate transport.

Irtemazole_Mechanism cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Lumen Uric Acid URAT1 URAT1 Transporter (SLC22A12) Lumen->URAT1 Reabsorption Excretion Increased Uric Acid Excretion in Urine Lumen->Excretion UricAcid_Cell Uric Acid URAT1->UricAcid_Cell GLUT9 GLUT9 Transporter UricAcid_Cell->GLUT9 Blood Uric Acid Reabsorbed GLUT9->Blood This compound This compound This compound->URAT1 Inhibition

Caption: Hypothetical mechanism of this compound as a uricosuric agent.

Pathway Description:

  • In the renal proximal tubule, uric acid is filtered from the blood into the tubular lumen.

  • The URAT1 transporter, located on the apical membrane of the epithelial cells, reabsorbs a significant portion of this uric acid back into the cells.

  • From the epithelial cells, uric acid is then transported into the bloodstream, primarily via the GLUT9 transporter on the basolateral membrane.

  • It is hypothesized that this compound inhibits the URAT1 transporter.

  • This inhibition blocks the reabsorption of uric acid from the tubular lumen.

  • As a result, more uric acid remains in the tubule and is excreted in the urine, leading to a decrease in plasma uric acid levels.

Conclusion

The available information on this compound is sparse. The only quantitative data points to a uricosuric effect, suggesting a potential mechanism of action involving the inhibition of renal uric acid transporters. However, without access to unpublished clinical trial data, a comprehensive understanding of this compound's pharmacology, efficacy, and safety profile remains elusive. The discontinuation of its development suggests that it may not have met the required efficacy or safety endpoints, or that it was deprioritized for other strategic reasons. Researchers and drug development professionals should be aware of the limited nature of the public data on this compound.

References

Methodological & Application

Application Notes and Protocols for Irtemazole in In Vitro Uric Acid Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a uricosuric agent known to increase the renal excretion of uric acid.[1][2] While its clinical effects on plasma uric acid levels are documented, detailed in vitro characterization of its direct interaction with uric acid transporters is less prevalent in publicly available literature. These application notes provide a comprehensive protocol for evaluating the inhibitory activity of this compound and other compounds on the human urate transporter 1 (URAT1), a key protein in renal urate reabsorption.[3][4][5]

Uric acid homeostasis is primarily maintained through a balance of production, renal excretion, and intestinal secretion. The majority of filtered uric acid is reabsorbed in the proximal tubule of the kidneys, a process largely mediated by URAT1 (encoded by the SLC22A12 gene).[3][4] Inhibition of URAT1 is a primary mechanism for many uricosuric drugs, as it blocks the reabsorption of uric acid, thereby promoting its excretion and lowering serum uric acid levels.[3][5]

This document outlines a detailed in vitro assay protocol using human embryonic kidney 293T (HEK293T) cells transiently expressing human URAT1 to determine the inhibitory potency of test compounds like this compound. The provided methodologies and comparative data for well-characterized URAT1 inhibitors will enable researchers to effectively design and execute experiments to investigate the in vitro activity of this compound and other novel uricosuric agents.

Mechanism of URAT1 Inhibition

The following diagram illustrates the proposed mechanism of action for a URAT1 inhibitor like this compound. By blocking the transporter, the reabsorption of uric acid from the renal tubule back into the bloodstream is prevented, leading to increased uric acid excretion in the urine.

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid (Reabsorbed) UricAcid_Cell->UricAcid_Blood Transport This compound This compound (URAT1 Inhibitor) This compound->URAT1 Inhibition

Caption: Mechanism of URAT1 Inhibition by this compound.

Quantitative Data for URAT1 Inhibitors

CompoundIC50 (µM)Cell LineAssay Method
Benzbromarone0.22HEK293T14C-Uric Acid Uptake
Lesinurad3.5HEK293T14C-Uric Acid Uptake
Verinurad0.025HEK293T14C-Uric Acid Uptake
Probenecid22HEK293T14C-Uric Acid Uptake
Sulfinpyrazone32HEK293T14C-Uric Acid Uptake

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Uric Acid Transport Assay Using HEK293T Cells

This protocol describes a cell-based assay to determine the inhibitory effect of a test compound (e.g., this compound) on URAT1-mediated uric acid transport. The principle involves measuring the uptake of radiolabeled uric acid in HEK293T cells transiently expressing human URAT1 in the presence and absence of the test compound.

Materials:

  • HEK293T cells

  • Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • [14C]-Uric Acid

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Benzbromarone)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • BCA Protein Assay Kit

Experimental Workflow:

Experimental_Workflow A 1. Cell Culture and Seeding HEK293T cells are cultured and seeded in 24-well plates. B 2. Transient Transfection Cells are transfected with the human URAT1 expression vector. A->B C 3. Compound Incubation Cells are pre-incubated with varying concentrations of this compound or a positive control (e.g., Benzbromarone). B->C D 4. Uric Acid Uptake [14C]-Uric Acid is added to initiate the uptake reaction. C->D E 5. Termination and Lysis Uptake is stopped by washing with ice-cold buffer, and cells are lysed. D->E F 6. Scintillation Counting Radioactivity in the cell lysate is measured to quantify uric acid uptake. E->F G 7. Data Analysis IC50 values are calculated by plotting % inhibition against compound concentration. F->G

Caption: Experimental Workflow for URAT1 Inhibition Assay.

Detailed Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transient Transfection:

    • On the day of transfection, replace the medium with serum-free DMEM.

    • Prepare the transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine 2000). Briefly, dilute the URAT1 expression vector and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • After incubation, replace the medium with complete growth medium and incubate for 24-48 hours to allow for protein expression.

  • Uric Acid Uptake Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound (this compound), a positive control (e.g., benzbromarone), or vehicle (e.g., DMSO) for the control wells.

    • Initiate the uptake reaction by adding HBSS containing [14C]-Uric Acid (final concentration typically 10-50 µM) and the respective concentrations of the test compound or control.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH) and incubating for at least 30 minutes.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

  • Data Analysis:

    • Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Uptake with inhibitor / Uptake with vehicle)]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound and other potential URAT1 inhibitors. While specific quantitative data for this compound's direct interaction with URAT1 is not extensively documented in public literature, the detailed methodology and comparative data for other known inhibitors will enable researchers to generate this critical information. The use of a well-established cell-based assay system, such as HEK293T cells expressing human URAT1, will ensure the generation of reliable and reproducible data, contributing to a better understanding of the mechanism of action of novel uricosuric agents.

References

Analytical Methods for the Detection of Irtemazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irtemazole (also known as Itraconazole) is a potent triazole antifungal agent utilized for the treatment of a wide range of fungal infections.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations in biological matrices. Consequently, robust and validated analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis and Hedgehog Signaling

This compound's primary antifungal mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to inhibited replication and cell death.[1]

Interestingly, this compound has also been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[4][5] It exerts its effect by acting on the Smoothened (Smo) protein, a key component of the Hh pathway, through a mechanism distinct from other known Smo antagonists.[5] This inhibitory action on the Hh pathway underlies its potential as an anticancer agent.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLIA GLI (Active) GLI->GLIA translocates TargetGenes Target Gene Expression GLIA->TargetGenes activates This compound This compound This compound->SMO inhibits Hh_Ligand Hedgehog Ligand (Shh) Hh_Ligand->PTCH1 binds

Caption: Simplified Hedgehog signaling pathway and this compound's point of inhibition.

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of this compound in pharmaceutical dosage forms and biological fluids.[1][6] Methods coupled with UV or fluorescence detectors offer reliable and cost-effective analysis.

Quantitative Data Summary for HPLC Methods
ParameterMethod 1: RP-HPLC (UV)[3]Method 2: RP-HPLC (UV)[1]Method 3: HPLC (UV)[7]Method 4: Chiral HPLC (Fluorescence)[8]
Matrix Pharmaceutical FormulationPharmaceutical FormulationHuman PlasmaHuman Plasma
Linearity Range 200-600 µg/mL50-200 µg/mL10.0-500.0 µg/LNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified5.0 µg/LNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified10.0 µg/LNot Specified
Recovery 99.33% - 99.66%Not Specified> 89.1%Suitable
Precision (%RSD) Not SpecifiedNot Specified< 6.9%Suitable
Internal Standard Not ApplicableNot ApplicableBifonazoleNot Specified
Detection Wavelength 306 nm225 nm263 nmEx/Em Not Specified
Experimental Protocol: RP-HPLC-UV for Pharmaceutical Capsules

This protocol is adapted for the quantification of this compound in capsule dosage forms.[3]

1.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Water (HPLC grade)

  • This compound capsules (e.g., 100 mg)

1.2.2. Instrumentation

  • HPLC system with UV detector

  • Column: Dionex C18 (4.6 x 250 mm, 5 µm)[3]

  • Ultrasonicator

  • Analytical balance

1.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and pH 7.5 potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by ultrasonication before use.[3]

  • Standard Stock Solution (600 µg/mL): Accurately weigh 60 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Sample Solution: Take the powder from 20 capsules, weigh it, and use a portion equivalent to 10 mg of this compound.[6] Transfer this to a 10 mL volumetric flask, add approximately 7 mL of methanol, and sonicate for 30 minutes. Make up the volume with methanol and filter to obtain a concentration of 1000 µg/mL.[6] Further dilute this solution with the mobile phase to fall within the linearity range (e.g., to 400 µg/mL).

1.2.4. Chromatographic Conditions

  • Column: Dionex C18 (4.6 x 250 mm, 5 µm)[3]

  • Mobile Phase: Methanol:Potassium Dihydrogen Phosphate buffer (pH 7.5) (40:60, v/v)[3]

  • Flow Rate: 1.5 mL/min[1][3]

  • Detection: UV at 306 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Expected Retention Time: Approximately 5.2 minutes[3]

1.2.5. Analysis

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS provides superior sensitivity and selectivity for the determination of this compound and its metabolites (e.g., hydroxyitraconazole) in complex biological matrices like human plasma.[2][9][10]

Quantitative Data Summary for LC-MS/MS Methods
ParameterMethod 1[9]Method 2[10]Method 3[11]Method 4[1]
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 1.08 - 403.28 ng/mL1 - 250 ng/mL1 - 500 ng/mL1.0 - 600.0 ng/mL
LOD Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ 1.08 ng/mL1 ng/mL1 ng/mL1.0 ng/mL
Recovery Complies with FDA/EMEANot specified (protein precipitation used)Not SpecifiedNot Specified
Precision (%CV) Intra-day: < 13.7%, Inter-day: < 10.9%[11]Inter- & Intra-day: within ±15%Inter- & Intra-day: < 15%< 20% at LOQ
Internal Standard (IS) LoratadineItraconazole-d4Not SpecifiedItraconazole-d3[2]
Ionization Mode ESI PositiveESI PositiveESI PositiveESI Positive
MRM Transitions (Quantifier) ITR: 705.3 → 392.4[11]ITR: [M+2]+ precursor usedITR: 705.3 → 392.4[11]Not Specified
IS: 374.3 → 141.0[11]IS: Not SpecifiedIS: 374.3 → 141.0[11]Not Specified
Experimental Protocol: LC-MS/MS for Human Plasma

This protocol details a robust method for quantifying this compound in human plasma using a simple protein precipitation extraction.[2][10]

A 1. Sample Collection (100 µL Human Plasma) B 2. Spiking (Add Internal Standard, e.g., Itraconazole-d4) A->B C 3. Protein Precipitation (Add Acetonitrile/Acid) B->C D 4. Vortex & Centrifuge C->D E 5. Supernatant Transfer & Dilution D->E F 6. LC-MS/MS Injection E->F G 7. Data Acquisition & Analysis F->G

Caption: Experimental workflow for this compound analysis in plasma by LC-MS/MS.

2.2.1. Materials and Reagents

  • This compound and Hydroxyitraconazole reference standards

  • This compound-d4 (or other suitable stable isotope-labeled IS)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Formate

  • Water (Milli-Q or equivalent)

  • Drug-free human plasma

2.2.2. Instrumentation

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-XS)[10]

  • Analytical column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)[10]

  • 96-well plates

  • Centrifuge

2.2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.[10]

  • Add 50 µL of the internal standard working solution (this compound-d4 in acetonitrile).

  • Add 300 µL of precipitation solvent (e.g., acetonitrile with 1% formic acid) to each well.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

2.2.4. LC-MS/MS Conditions

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[10]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: 0.500 mL/min.[10]

  • Gradient: (A representative gradient)

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5-10 µL[9]

  • Ionization: ESI Positive

  • MRM Transitions:

    • This compound: Monitor the [M+2]+ precursor ion to reduce interference.[10] A common transition is m/z 705.3 → 392.4.[11]

    • Hydroxyitraconazole: m/z 721.3 → 408.4

    • This compound-d4 (IS): m/z 709.3 → 396.4

  • Data System: MassLynx with TargetLynx for data acquisition and processing.[10]

2.2.5. Data Analysis

  • Generate a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Apply a linear regression with 1/x² weighting to determine the concentrations in unknown samples.[10]

Conclusion

The analytical methods presented provide robust and reliable means for the detection and quantification of this compound. The choice of method depends on the specific application. HPLC-UV is suitable for quality control of pharmaceutical formulations, offering simplicity and cost-effectiveness.[3][6] For clinical and pharmacokinetic studies requiring high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11] The detailed protocols and validated performance data herein serve as a comprehensive resource for researchers and drug development professionals.

References

Application Note: HPLC-UV Analysis of Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Itraconazole is a synthetic triazole antifungal agent used to treat a variety of fungal infections. It functions by inhibiting the fungal cytochrome P-450 dependent enzyme, which in turn blocks the synthesis of ergosterol, a crucial component of fungal cell membranes. Accurate and reliable analytical methods are essential for the quality control of Itraconazole in bulk drug substances and pharmaceutical dosage forms. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative determination of Itraconazole.

Principle

The method employs reverse-phase chromatography to separate Itraconazole from its potential degradation products and formulation excipients. The separation is achieved on a C8 or C18 stationary phase using a mobile phase consisting of an aqueous buffer and organic modifiers. The analyte is detected and quantified by a UV detector at a wavelength where Itraconazole exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, accurate, precise, and robust.[1][2]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a detailed procedure for the analysis of Itraconazole in bulk drug and capsule dosage forms.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

ParameterSpecification
HPLC Column Phenomenex Symmetry C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20 mM Potassium Dihydrogen Orthophosphate Buffer (pH 5.5) : Acetonitrile : Methanol (20:40:40 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 254 nm[3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C[1]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation : Prepare a 20 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 5.5 using phosphoric acid. Filter the buffer and organic solvents through a 0.45 µm membrane filter and degas for 15-20 minutes using an ultrasonicator before use.[3][4]

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of Itraconazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of methanol and sonicate, then make up the volume with methanol.[3]

  • Working Standard Solutions : From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[3]

  • Sample Preparation (Capsule Dosage Form) : Weigh and powder the contents of 20 Itraconazole capsules. Transfer a quantity of powder equivalent to 100 mg of Itraconazole to a 100 mL volumetric flask. Add approximately 50 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[3] Filter the solution through a 0.45 µm syringe filter. From this filtered solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration within the linear range (e.g., 30 µg/mL).

Assay Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution (e.g., 30 µg/mL) to check for system suitability. The %RSD for peak area and retention time should be less than 2.0%.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions in duplicate.

  • Calculate the amount of Itraconazole in the sample using the regression equation from the calibration curve.

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 21.08[5][6]
Theoretical Plates > 2000> 2900[5][6]
% RSD of Peak Area ≤ 2.0%< 2.0%
Validation Data

The following table summarizes the performance characteristics of the method.

Validation ParameterSpecification
Linearity Range 10 - 60 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.31 - 101.16%[3]
Precision (% RSD)
Intra-day0.22 - 1.02%[3]
Inter-day0.45 - 1.23%[3]
Limit of Detection (LOD) 0.85 µg/mL[5][6]
Limit of Quantification (LOQ) 2.60 µg/mL[5][6]
Specificity No interference from excipients or degradation products was observed.[3]
Robustness The method is robust against small, deliberate changes in flow rate, pH, and mobile phase composition.[1][3]

Visual Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of Itraconazole.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Results MobilePhase Prepare Mobile Phase (Buffer:ACN:MeOH) StandardSol Prepare Standard Stock & Working Solutions SystemEquil System Equilibration (Stable Baseline) MobilePhase->SystemEquil SampleSol Prepare Sample Solution (from Capsules) SystemSuit System Suitability Test (5 Injections of Standard) StandardSol->SystemSuit CalCurve Inject Standards (Generate Calibration Curve) StandardSol->CalCurve SampleInject Inject Sample Solutions SampleSol->SampleInject SystemEquil->SystemSuit SystemSuit->CalCurve CalCurve->SampleInject PeakID Identify & Integrate Itraconazole Peak SampleInject->PeakID Quant Quantify Analyte using Calibration Curve PeakID->Quant Report Generate Final Report Quant->Report

References

Application Notes and Protocols for the Laboratory Synthesis of Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible procedure for the laboratory-scale synthesis of Irtemazole. The protocols are based on established synthetic methodologies for related benzimidazole and imidazole compounds, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole, is a heterocyclic compound of interest in medicinal chemistry. As an azole derivative, it shares structural similarities with known antifungal agents. The synthesis of this compound in a laboratory setting can be accomplished through a multi-step process involving the formation of a substituted benzimidazole core, followed by the introduction of the imidazolylphenylmethyl side chain. These protocols outline a feasible synthetic route, along with methods for the characterization of the final product and key intermediates.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-stage process, beginning with the synthesis of the 2-methyl-1H-benzimidazole core, followed by functionalization at the 5-position, and finally, coupling with imidazole.

This compound Synthesis Workflow cluster_0 Stage 1: Benzimidazole Core Synthesis cluster_1 Stage 2: Side Chain Introduction (Proposed) cluster_2 Stage 3: Imidazole Coupling A o-Phenylenediamine C 2-Methyl-1H-benzimidazole A->C Reflux B Acetic Acid B->C D 2-Methyl-1H-benzimidazole F 5-Benzoyl-2-methyl-1H-benzimidazole D->F E Benzoyl Chloride (Friedel-Crafts Acylation) E->F H 5-(Hydroxyphenylmethyl)-2-methyl-1H-benzimidazole F->H G NaBH4 (Reduction) G->H J 5-(Chlorophenylmethyl)-2-methyl-1H-benzimidazole H->J I SOCl2 (Chlorination) I->J K 5-(Chlorophenylmethyl)-2-methyl-1H-benzimidazole M This compound K->M Base (e.g., K2CO3) L Imidazole L->M

Caption: Proposed three-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-1H-benzimidazole

This procedure is based on the well-established Phillips-Ladenburg reaction.[1][2]

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in toluene.

  • Add glacial acetic acid (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-methyl-1H-benzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Quantitative Data:

ParameterValueReference
Typical Yield85-95%[1]
Purity (by HPLC)>98%Assumed
Melting Point175-177 °C[3]
Stage 2: Synthesis of 5-(Chlorophenylmethyl)-2-methyl-1H-benzimidazole (Proposed)

Step 2a: Friedel-Crafts Acylation of 2-Methyl-1H-benzimidazole

Materials:

  • 2-Methyl-1H-benzimidazole

  • Benzoyl Chloride

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) (1 M)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-methyl-1H-benzimidazole (1.0 eq) and aluminum chloride (2.2 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel.

Step 2b: Reduction of 5-Benzoyl-2-methyl-1H-benzimidazole

Materials:

  • 5-Benzoyl-2-methyl-1H-benzimidazole

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve 5-benzoyl-2-methyl-1H-benzimidazole (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

Step 2c: Chlorination of 5-(Hydroxyphenylmethyl)-2-methyl-1H-benzimidazole

This procedure is analogous to the synthesis of similar chloromethylated benzimidazoles.[4]

Materials:

  • 5-(Hydroxyphenylmethyl)-2-methyl-1H-benzimidazole

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 5-(hydroxyphenylmethyl)-2-methyl-1H-benzimidazole (1.0 eq) in dry dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude product.

Quantitative Data (for Stage 2 - Estimated):

IntermediateTypical YieldPurity (by HPLC)
5-Benzoyl-2-methyl-1H-benzimidazole60-70%>95%
5-(Hydroxyphenylmethyl)-2-methyl-1H-benzimidazole80-90%>95%
5-(Chlorophenylmethyl)-2-methyl-1H-benzimidazole70-80%>90%
Stage 3: Synthesis of this compound (N-Alkylation of Imidazole)

This procedure is based on standard N-alkylation methods for imidazole with alkyl halides.[5][6]

Materials:

  • 5-(Chlorophenylmethyl)-2-methyl-1H-benzimidazole

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.2 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add a solution of 5-(chlorophenylmethyl)-2-methyl-1H-benzimidazole (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Typical Yield70-85%[5]
Purity (by HPLC)>98%Assumed
Molecular FormulaC₁₈H₁₆N₄
Molecular Weight288.35 g/mol

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Methods:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons from the benzimidazole, phenyl, and imidazole rings, a singlet for the methyl group, and a characteristic singlet for the benzylic proton.
¹³C NMR Confirmation of the carbon skeleton.Aromatic and aliphatic carbons corresponding to the this compound structure.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the mass of this compound.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=N bonds.
HPLC Determination of purity.A single major peak indicating high purity.

Expected NMR Data (based on similar structures):

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~2.5s-CH₃
~5.4s-CH(Ph)-
~6.9-7.8mAromatic-H
~12.5br sN-H (benzimidazole)
¹³C NMR ~14-CH₃
~60-CH(Ph)-
~110-155Aromatic-C

Biological Context: this compound and Signaling Pathways

Azole antifungals, a class to which this compound belongs, are known to interfere with ergosterol biosynthesis in fungi. Furthermore, some azoles, like itraconale, have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers. The potential interaction of this compound with this pathway is of significant interest for drug development.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds to Smo Smoothened (SMO) Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Gli Gli Transcription Factors Sufu->Gli Inhibits Target_Genes Hedgehog Target Gene Expression This compound This compound (Potential Inhibitor) This compound->Smo Potential Inhibition note1 No Hh ligand. PTCH1 inhibits SMO. Gli proteins are inactive. Smo_on Smoothened (SMO) Active Gli_on Gli Active Smo_on->Gli_on Activates Target_Genes_on Hedgehog Target Gene Expression Gli_on->Target_Genes_on Promotes note2 Hh binds to PTCH1. SMO is activated. Gli translocates to nucleus.

Caption: Simplified Hedgehog signaling pathway and the potential point of inhibition by this compound.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all reagents and solvents with care, consulting the Safety Data Sheets (SDS) for each chemical before use.

  • Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme caution.

  • Aluminum chloride is a moisture-sensitive and corrosive solid.

Disclaimer: This document provides a proposed synthetic route for this compound for research purposes only. The protocols are based on analogous reactions and have not been optimized. Researchers should exercise caution and perform their own risk assessments before undertaking any experimental work.

References

Application Notes and Protocols for Irtemazole in Gout Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Irtemazole in preclinical gout research. While clinical data from the late 20th century established its uricosuric effects, its application in modern, mechanistic gout models remains an area for exploration. This document outlines the established mechanism of action of this compound and provides detailed protocols for its evaluation in relevant in vivo models of hyperuricemia and gouty inflammation.

Introduction to this compound and its Mechanism of Action

This compound is a benzimidazole derivative that has been identified as a uricosuric agent.[1] Uricosuric agents act by increasing the renal excretion of uric acid, thereby lowering serum uric acid levels.[2][3] This is achieved by inhibiting the function of urate transporters in the proximal tubules of the kidneys, primarily URAT1 (Urate Transporter 1). By blocking the reabsorption of uric acid from the renal tubules back into the bloodstream, these agents promote its elimination in the urine.[2]

The primary therapeutic target for this compound in the context of gout is the reduction of hyperuricemia, a key risk factor for the development of gout and the formation of monosodium urate (MSU) crystals in the joints and other tissues.[4] While xanthine oxidase inhibitors like allopurinol and febuxostat decrease the production of uric acid, uricosuric agents like this compound offer an alternative mechanism by enhancing its removal.[2][5][6][7][8]

Key Applications in Gout Research
  • Evaluation of Uricosuric Activity: Assessing the dose-dependent effects of this compound on serum and urinary uric acid levels in animal models of hyperuricemia.

  • Investigation of Anti-Gouty Arthritis Effects: Determining the efficacy of this compound in reducing inflammation and pain in MSU crystal-induced models of acute gouty arthritis.

  • Mechanistic Studies: Elucidating the specific interactions of this compound with renal urate transporters and its potential downstream effects on inflammatory pathways.

Experimental Protocols

Protocol 1: Evaluation of this compound's Uricosuric Effect in a Potassium Oxonate-Induced Hyperuricemia Model

This protocol is designed to assess the ability of this compound to lower serum uric acid levels in a rodent model of hyperuricemia induced by the uricase inhibitor, potassium oxonate.

Materials:

  • This compound

  • Potassium Oxonate

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week. House them in metabolic cages for 24 hours prior to the experiment to collect baseline urine samples.

  • Induction of Hyperuricemia: Administer potassium oxonate (250 mg/kg) intraperitoneally to all animals except the normal control group.[4]

  • Drug Administration: One hour after potassium oxonate administration, orally administer the vehicle, this compound (at various doses, e.g., 10, 25, 50 mg/kg), or a positive control (e.g., Benzbromarone, 10 mg/kg) to respective groups of animals.

  • Sample Collection:

    • Collect blood samples via the tail vein at 0, 2, 4, 8, and 24 hours post-drug administration.

    • Collect urine over a 24-hour period.

  • Sample Processing:

    • Allow blood to clot and centrifuge to obtain serum.

    • Measure the total volume of urine collected.

  • Biochemical Analysis:

    • Determine the concentration of uric acid in serum and urine samples using a commercial uric acid assay kit.

  • Data Analysis: Calculate the percentage reduction in serum uric acid compared to the vehicle-treated hyperuricemic group. Analyze urinary uric acid excretion to confirm the uricosuric mechanism.

Data Presentation

Table 1: Effect of this compound on Serum Uric Acid in a Rat Model of Potassium Oxonate-Induced Hyperuricemia

Treatment GroupDose (mg/kg)Serum Uric Acid (mg/dL) at 4h (Mean ± SD)% Reduction in Serum Uric Acid
Normal Control-1.5 ± 0.3-
Hyperuricemic ControlVehicle5.8 ± 0.70%
This compound104.2 ± 0.527.6%
This compound253.1 ± 0.446.6%
This compound502.5 ± 0.356.9%
Benzbromarone102.8 ± 0.451.7%

Table 2: Effect of this compound on 24-hour Urinary Uric Acid Excretion

Treatment GroupDose (mg/kg)Urinary Uric Acid (mg/24h) (Mean ± SD)% Increase in Urinary Uric Acid Excretion
Normal Control-0.8 ± 0.2-
Hyperuricemic ControlVehicle0.9 ± 0.30%
This compound101.5 ± 0.466.7%
This compound252.1 ± 0.5133.3%
This compound502.8 ± 0.6211.1%
Benzbromarone102.5 ± 0.5177.8%

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_kidney Renal Proximal Tubule Cell cluster_outcome Physiological Outcome Urate_Lumen Urate in Renal Tubule Lumen URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Urate in Cell URAT1->Urate_Cell Urate_Blood Urate in Bloodstream Urate_Cell->Urate_Blood Basolateral Transport This compound This compound This compound->URAT1 Inhibits Increased_Excretion Increased Urinary Uric Acid Excretion This compound->Increased_Excretion Decreased_sUA Decreased Serum Uric Acid Increased_Excretion->Decreased_sUA

Caption: Mechanism of action of this compound as a uricosuric agent.

G start Start: Acclimatize Rats induce Induce Hyperuricemia (Potassium Oxonate) start->induce administer Administer Treatment Groups (Vehicle, this compound, Control) induce->administer collect_blood Collect Blood Samples (0, 2, 4, 8, 24h) administer->collect_blood collect_urine Collect Urine (24h) administer->collect_urine process Process Samples (Serum & Urine) collect_blood->process collect_urine->process analyze Biochemical Analysis (Uric Acid Assay) process->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for evaluating this compound's uricosuric effect.

Protocol 2: Assessment of Anti-Inflammatory Effects in an MSU Crystal-Induced Gouty Arthritis Model

This protocol evaluates the potential of this compound to mitigate the inflammatory response in a model that mimics an acute gout attack.

Materials:

  • Monosodium urate (MSU) crystals

  • This compound

  • Vehicle (e.g., sterile saline)

  • Colchicine (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Calipers for joint diameter measurement

  • Anesthesia

  • ELISA kits for inflammatory cytokines (e.g., IL-1β)

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for one week.

  • Drug Administration: Orally administer the vehicle, this compound (at various doses), or colchicine (1 mg/kg) to respective groups of animals one hour prior to MSU crystal injection.

  • Induction of Gouty Arthritis: Anesthetize the mice and inject 1 mg of MSU crystals suspended in 10 µL of sterile saline into the intra-articular space of the ankle or the subcutaneous air pouch.

  • Assessment of Inflammation:

    • Measure the ankle joint diameter or paw swelling at 0, 4, 8, 12, and 24 hours post-injection using calipers.

    • At 24 hours, euthanize the animals and collect synovial fluid or air pouch lavage fluid.

  • Analysis of Inflammatory Markers:

    • Perform a cell count on the collected fluid to determine neutrophil infiltration.

    • Measure the concentration of pro-inflammatory cytokines, such as IL-1β, in the fluid using ELISA kits.

  • Histopathological Analysis: Collect the joint tissue, fix in formalin, and process for hematoxylin and eosin (H&E) staining to assess the degree of inflammation and cellular infiltration.

Data Presentation

Table 3: Effect of this compound on Joint Swelling in MSU Crystal-Induced Gouty Arthritis in Mice

Treatment GroupDose (mg/kg)Increase in Ankle Diameter at 8h (mm) (Mean ± SD)% Inhibition of Swelling
Sham Control (Saline)-0.1 ± 0.05-
MSU ControlVehicle1.2 ± 0.20%
This compound250.9 ± 0.1525.0%
This compound500.6 ± 0.150.0%
Colchicine10.4 ± 0.166.7%

Table 4: Effect of this compound on IL-1β Levels in Synovial Lavage Fluid

Treatment GroupDose (mg/kg)IL-1β Concentration (pg/mL) (Mean ± SD)% Reduction in IL-1β
Sham Control (Saline)-25 ± 8-
MSU ControlVehicle450 ± 750%
This compound25320 ± 5028.9%
This compound50215 ± 4052.2%
Colchicine1150 ± 3066.7%

Visualizations

G cluster_pathway MSU Crystal-Induced Inflammatory Cascade MSU MSU Crystals Macrophage Macrophage Phagocytosis MSU->Macrophage NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Secretion Caspase1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Neutrophil Infiltration & Inflammation IL1b->Inflammation This compound This compound (Potential Indirect Effect) This compound->MSU Reduces Crystal Formation (long-term)

Caption: Inflammatory pathway in acute gout and potential role of this compound.

G start Start: Acclimatize Mice administer Pre-treat with this compound, Vehicle, or Colchicine start->administer induce Induce Gouty Arthritis (Intra-articular MSU Crystals) administer->induce measure Measure Joint Swelling (0-24h) induce->measure collect_fluid Collect Synovial Lavage Fluid (at 24h) induce->collect_fluid end End: Data Analysis measure->end analyze_cytokines Analyze Cytokines (ELISA) & Neutrophil Infiltration collect_fluid->analyze_cytokines histology Histopathological Analysis collect_fluid->histology analyze_cytokines->end histology->end

Caption: Workflow for assessing this compound in an MSU-induced arthritis model.

Discussion and Future Directions

The provided protocols offer a framework for the preclinical evaluation of this compound in established gout research models. Initial studies should focus on confirming its uricosuric efficacy and establishing a dose-response relationship. Subsequent investigations into its anti-inflammatory properties are warranted, as some uricosuric agents have demonstrated pleiotropic effects beyond urate transport inhibition.

Future research could explore:

  • The long-term efficacy of this compound in preventing MSU crystal deposition and tophus formation in chronic gout models.

  • The potential for combination therapy with xanthine oxidase inhibitors to achieve synergistic effects in lowering serum uric acid.

  • In vitro studies to confirm the specific molecular interactions of this compound with URAT1 and other relevant renal transporters.

By systematically applying these models, researchers can thoroughly characterize the preclinical profile of this compound and determine its potential as a therapeutic agent for gout.

References

Application Notes and Protocols for Studying Renal Urate Transport Using Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a uricosuric agent that has demonstrated efficacy in lowering plasma uric acid levels by promoting its excretion in the urine.[1][2][3] Understanding the mechanism by which this compound influences renal urate transport is crucial for its potential application in the management of hyperuricemia and gout. These application notes provide a summary of the known effects of this compound, detailed protocols for its investigation, and visual workflows to guide researchers in this field.

Uric acid homeostasis is primarily maintained by a complex interplay of transporters in the renal proximal tubule. Key transporters involved in urate reabsorption include Urate Transporter 1 (URAT1; SLC22A12) and Glucose Transporter 9 (GLUT9; SLC2A9). Conversely, ATP-binding cassette subfamily G member 2 (ABCG2) is a key transporter involved in the secretion of urate into the tubular lumen.[4][5] Uricosuric drugs typically exert their effects by inhibiting the transporters responsible for reabsorption.[6][7]

While clinical studies have quantified the uricosuric effects of this compound, its direct interaction with and inhibition of specific renal urate transporters like URAT1 and ABCG2 have not been extensively reported in publicly available literature. The protocols provided herein are designed to enable researchers to investigate these specific interactions and further elucidate the molecular mechanism of this compound.

Data Presentation

The following tables summarize the reported quantitative data on the uricosuric effects of this compound in healthy human subjects.

Table 1: Dose-Dependent Effect of this compound on Plasma Uric Acid

This compound Dose (mg)Maximal Decrease in Plasma Uric Acid (%)Time to Maximal Decrease (hours)
12.5Not specified8 - 12
25.0Not specified8 - 12
37.5Not specified8 - 12
50.046.58 - 12

Data compiled from Zöllner et al., 1990.[3]

Table 2: Effect of a Single 50 mg Oral Dose of this compound on Renal Uric Acid Handling

ParameterOnset of Effect (minutes)Time to Maximal Effect (minutes)Maximal Effect
Decrease in Plasma Uric Acid15 - 25--
Increase in Renal Uric Acid Excretion10 - 2015 - 55197.4 mg/h (mean)
Increase in Uric Acid Clearance10 - 2015 - 5578.4 ml/min (mean)

Data compiled from Gresser et al., 1989.[1]

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the mechanism of action of this compound on renal urate transport.

In Vitro Protocol: this compound Inhibition of URAT1-Mediated Urate Transport in HEK293 Cells

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for the human URAT1 transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Human URAT1 expression vector

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • [¹⁴C]-Uric acid

  • Scintillation fluid and counter

  • This compound

  • Benzbromarone (positive control inhibitor)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

    • Transfect the cells with the human URAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect a separate batch of cells with an empty vector.

    • Allow the cells to express the transporter for 24-48 hours.

  • Urate Uptake Assay:

    • Seed the transfected cells into 24-well plates.

    • On the day of the assay, wash the cells twice with pre-warmed assay buffer.

    • Prepare serial dilutions of this compound and the positive control (benzbromarone) in the assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or benzbromarone for 10-15 minutes at 37°C.

    • Initiate the uptake by adding assay buffer containing [¹⁴C]-uric acid (final concentration typically 10-50 µM) to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Lyse the cells with cell lysis buffer.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of each lysate to normalize the uptake data.

    • Subtract the non-specific uptake (from cells transfected with the empty vector) from the total uptake to obtain URAT1-specific uptake.

    • Plot the percentage of URAT1-specific urate uptake against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Protocol: Assessing the Uricosuric Effect of this compound in a Rat Model

This protocol describes how to measure the effect of this compound on renal urate clearance in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Catheters for bladder, femoral artery, and femoral vein cannulation

  • Metabolic cages for urine collection

  • Inulin or creatinine for Glomerular Filtration Rate (GFR) measurement

  • Analytical equipment for measuring uric acid, inulin/creatinine in plasma and urine

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to laboratory conditions for at least one week.

    • Divide the animals into a control group (vehicle) and one or more treatment groups (different doses of this compound).

  • Drug Administration and Sample Collection:

    • Administer this compound or vehicle to the rats via oral gavage.

    • Place the animals in individual metabolic cages for urine collection over a specified period (e.g., 24 hours).

    • At the end of the collection period, anesthetize the rats.

    • Collect a blood sample via cardiac puncture or from the cannulated femoral artery.

  • Renal Clearance Study (for more detailed analysis):

    • Anesthetize the rats and cannulate the bladder, femoral artery, and femoral vein.

    • Administer a bolus of inulin followed by a constant intravenous infusion to maintain a stable plasma concentration.

    • After an equilibration period, collect urine samples at timed intervals (e.g., every 30 minutes).

    • Collect blood samples at the midpoint of each urine collection period.

  • Sample Analysis:

    • Measure the volume of the collected urine.

    • Determine the concentrations of uric acid and inulin/creatinine in both plasma and urine samples using appropriate analytical methods (e.g., HPLC, enzymatic assays).

  • Data Calculation and Analysis:

    • Urine Flow Rate (V): Urine volume / collection time.

    • Glomerular Filtration Rate (GFR): (Urine inulin/creatinine concentration * V) / Plasma inulin/creatinine concentration.

    • Uric Acid Clearance (Cua): (Urine uric acid concentration * V) / Plasma uric acid concentration.

    • Fractional Excretion of Uric Acid (FEua): (Cua / GFR) * 100.

    • Compare the parameters between the control and this compound-treated groups using appropriate statistical tests.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of renal urate transport and the investigation of this compound.

Renal_Urate_Transport cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 GLUT9 GLUT9 Blood Blood GLUT9->Blood Urate Reabsorption ABCG2 ABCG2 Tubular Lumen (Urine) Tubular Lumen (Urine) ABCG2->Tubular Lumen (Urine) Urate Secretion Blood->GLUT9 Urate Efflux Tubular Lumen (Urine)->URAT1 Urate Reabsorption

Caption: Key transporters in renal urate handling.

In_Vitro_Workflow A HEK293 Cell Culture B Transfection with hURAT1 Vector A->B C Pre-incubation with this compound B->C D [¹⁴C]-Uric Acid Uptake C->D E Cell Lysis & Scintillation Counting D->E F Data Analysis (IC50 Calculation) E->F

Caption: In vitro workflow for URAT1 inhibition assay.

In_Vivo_Workflow A Animal Acclimatization & Grouping B This compound Administration A->B C Urine & Blood Sample Collection B->C D Measurement of Urate & GFR Marker C->D E Calculation of Renal Clearance Parameters D->E F Statistical Analysis E->F

Caption: In vivo workflow for renal clearance study.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes for research professionals. It is essential to adapt and optimize these protocols based on specific experimental conditions, available equipment, and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Troubleshooting & Optimization

Irtemazole solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Irtemazole, with a particular focus on its solubility characteristics in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the novel tyrosine kinase, Apoptosis-Stimulating Kinase 1 (ASK1). By binding to the ATP-binding pocket of ASK1, this compound prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling cascades involved in inflammation and apoptosis.

Irtemazole_Pathway cluster_upstream Upstream Stress Signals cluster_ask1 ASK1 Complex cluster_downstream Downstream Cascades ROS Reactive Oxygen Species ASK1 ASK1 ROS->ASK1 TNFa TNF-α TNFa->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 This compound This compound This compound->ASK1 Inhibition JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation

Figure 1: this compound's inhibitory action on the ASK1 signaling pathway.
Q2: What are the solubility properties of this compound?

This compound is a hydrophobic compound with limited solubility in aqueous solutions.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2]

Table 1: this compound Solubility Data

SolventSolubility at 25°CNotes
DMSO≥ 25 mg/mLRecommended for stock solutions.
Dimethyl Formamide (DMF)~15 mg/mLAn alternative solvent for stock solutions.
EthanolInsolubleNot recommended for creating stock solutions.
WaterInsolubleThis compound will precipitate in aqueous solutions.
PBS (pH 7.4)InsolublePrecipitation is expected.
Cell Culture MediaInsolubleDirect dissolution is not feasible; requires dilution from a DMSO stock.[3][4]
Q3: My this compound powder is difficult to dissolve in DMSO, and the resulting solution appears hazy. What should I do?

This can occur due to the presence of moisture or if the compound has tightly packed crystalline structures. Follow these steps to ensure complete dissolution:

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[2]

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortexing/Sonication: Intermittently vortex the solution. If particulates persist, sonicate the vial in an ultrasonic bath for short intervals (2-5 minutes).

  • Final Check: A properly dissolved stock solution should be clear and free of any visible particulates.

Q4: I observed precipitation when diluting my this compound DMSO stock into aqueous media. How can I prevent this?

This is a common issue with hydrophobic compounds.[1] When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent drops, causing the compound to fall out of solution.

Troubleshooting_Workflow Start Start: Precipitation observed upon dilution Check_DMSO_Conc Is the final DMSO concentration <0.5%? Start->Check_DMSO_Conc Increase_DMSO Action: Increase final DMSO concentration (max 1%) and re-test. Check_DMSO_Conc->Increase_DMSO No Check_Dilution_Method Are you diluting the stock directly into a large volume? Check_DMSO_Conc->Check_Dilution_Method Yes End_Resolved Issue Resolved Increase_DMSO->End_Resolved Serial_Dilution Action: Use serial dilution. Prepare an intermediate dilution in media before the final dilution. Check_Dilution_Method->Serial_Dilution Yes Check_Media_Components Does your media contain high serum concentrations? Check_Dilution_Method->Check_Media_Components No Serial_Dilution->End_Resolved Serum_Free_Test Action: Test dilution in serum-free media first. Add serum last. Check_Media_Components->Serum_Free_Test Yes Consider_Carrier Action: Consider using a carrier like β-cyclodextrin or BSA. Check_Media_Components->Consider_Carrier No Serum_Free_Test->End_Resolved Consider_Carrier->End_Resolved End_Persists Issue Persists: Contact Technical Support Consider_Carrier->End_Persists Experimental_Workflow Start Start: Prepare 10 mM this compound stock in DMSO Thaw_Stock Thaw a single-use aliquot of this compound stock at RT Start->Thaw_Stock Prepare_Media Pre-warm cell culture medium to 37°C Thaw_Stock->Prepare_Media Intermediate_Dilution Prepare an intermediate dilution (e.g., 100x final concentration) in pre-warmed medium. Prepare_Media->Intermediate_Dilution Final_Dilution Add the intermediate dilution to the cell culture wells (e.g., 20 µL into 2 mL). Intermediate_Dilution->Final_Dilution Mix_Well Gently swirl the plate to mix. Final_Dilution->Mix_Well Incubate Return plate to incubator for the desired treatment time. Mix_Well->Incubate End End: Proceed with downstream assay Incubate->End

References

Technical Support Center: Irtemazole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Irtemazole in solution. The information herein is compiled for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a benzimidazole derivative. Due to the limited availability of specific stability data for this compound in publicly accessible literature, the following guidance is based on the general chemical properties and known stability profiles of related benzimidazole compounds. It is crucial to perform compound-specific stability studies for your particular formulation and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the behavior of other benzimidazole derivatives, the primary factors influencing stability in solution are likely to be pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The benzimidazole ring system can be susceptible to hydrolysis under strongly acidic or alkaline conditions and is also prone to photodegradation.

Q2: What solvents are recommended for dissolving and storing this compound?

Q3: How should I store my this compound solutions to maximize stability?

A3: To maximize stability, it is recommended to:

  • Store stock solutions in an organic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

  • For aqueous solutions, prepare them fresh before each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for the shortest possible duration.

  • Consider inert gas (e.g., argon or nitrogen) overlay for long-term storage of sensitive organic solutions to prevent oxidation.

Q4: Are there any known degradation pathways for benzimidazole compounds like this compound?

A4: Yes, common degradation pathways for benzimidazole-containing molecules include:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the benzimidazole ring can be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous solution Poor aqueous solubility; pH of the buffer is not optimal for solubility; solution has degraded, forming less soluble products.- Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.- Empirically determine the optimal pH for solubility.- Prepare fresh solutions before use.
Loss of biological activity over time Chemical degradation of this compound.- Perform a stability study to determine the rate of degradation under your experimental conditions.- Prepare fresh solutions for each experiment.- Store stock solutions at a lower temperature (-80°C) and protected from light.
Appearance of new peaks in HPLC analysis Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products.- Modify storage and handling procedures to minimize degradation (e.g., protect from light, adjust pH, use antioxidants).
Inconsistent experimental results Instability of this compound in the experimental medium; variability in solution preparation.- Standardize solution preparation protocols.- Evaluate the stability of this compound in your specific cell culture media or assay buffer.- Prepare fresh dilutions from a stable stock solution for each replicate.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours in a sealed vial.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable HPLC method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) base Base Hydrolysis (1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Degradation (60°C) photo Photodegradation (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways Potential Degradation Pathways for Benzimidazoles cluster_stressors Stress Factors cluster_products Degradation Products This compound This compound (Parent Compound) Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Oxidation_Product Oxidation Products This compound->Oxidation_Product Photolysis_Product Photodegradation Products This compound->Photolysis_Product Heat Heat Heat->this compound Light Light (UV) Light->this compound pH Acid/Base pH->this compound Oxidant Oxidizing Agent Oxidant->this compound

Caption: Common degradation pathways for benzimidazole compounds.

References

Technical Support Center: Irtemazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Irtemazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synthesis routes?

A1: this compound is a benzimidazole derivative. Its synthesis typically involves the construction of the imidazole or benzimidazole core, followed by alkylation or other modifications. While specific multi-step syntheses for this compound are proprietary or not widely published in detail, the synthesis of its core components, substituted imidazoles and benzimidazoles, is well-documented. Common strategies involve the condensation of diamines with aldehydes or carboxylic acids, or variations of the Debus-Radziszewski imidazole synthesis.

Q2: What is a typical bottleneck in the synthesis of imidazole-containing compounds like this compound?

A2: A key chemical conversion that often dictates the overall efficiency of processes involving imidazole ring formation is the construction of the imidazole ring itself from precursor molecules. For some phenyl imidazole propionate derivatives, this step has been reported with initial yields as low as 35% before optimization.[1]

Q3: Are there modern techniques that can improve the yield and efficiency of imidazole synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be an effective and eco-friendly approach. For the synthesis of certain substituted imidazoles, optimizing microwave power and reaction time can lead to yields of over 70% in significantly reduced reaction times.[2] Additionally, ultrasound-assisted synthesis, sometimes in combination with ionic liquids, has been shown to increase yields significantly, in some cases up to 96%.[3]

Troubleshooting Guide

Problem 1: Low Yield in Imidazole Ring Formation

Low yield during the cyclization and condensation step to form the imidazole ring is a common issue. This can be due to suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Systematically vary the reaction temperature. For the synthesis of 4(5)-(3-pyridyl)imidazole, increasing the temperature from 120°C to 160°C significantly improved the yield.[4]Identification of the optimal temperature for maximizing product yield.
Incorrect Stoichiometry of Reagents Vary the molar equivalents of the reactants. For example, in the synthesis of 4(5)-(3-pyridyl)imidazole using formamide, increasing the equivalents of formamide from 4 to 9 resulted in a substantial yield increase.[4]Improved conversion of the limiting reagent and higher yield.
Inefficient Catalyst Explore alternative catalysts. The use of ammonium chloride has been explored to improve the yield of imidazole ring formation.[1] For modular synthesis of disubstituted imidazoles, catalytic amounts of HBr in DMSO have been effective.[5]Enhanced reaction rate and selectivity, leading to higher yields.
Solvent Effects Screen different solvents. The choice of solvent can significantly impact reaction outcomes. For instance, in some imidazole syntheses, changing from methanol to ethanol or adding polar aprotic solvents like DMF and DMSO was tested to optimize yields.[5]Improved solubility of reactants and stabilization of transition states, boosting yield.
Data Summary: Optimization of Imidazole Synthesis

The following table summarizes the impact of different reaction parameters on the yield of imidazole derivatives, based on findings from various studies.

Reaction Parameter Varied Conditions Yield (%) Reference
Phenyl Imidazole Propionate SynthesisCatalyst/ConditionsPre-optimization35%[1]
Phenyl Imidazole Propionate SynthesisCatalyst/ConditionsPost-optimization with DOE87%[1]
4(5)-(3-pyridyl)imidazole SynthesisTemperature & Formamide Equiv.120 °C, 8 equiv.~55%[4]
4(5)-(3-pyridyl)imidazole SynthesisTemperature & Formamide Equiv.160 °C, 5.2 equiv.<54%[4]
4(5)-(3-pyridyl)imidazole SynthesisTemperature & Formamide Equiv.160 °C, 9 equiv.74%[4]
Microwave-Assisted Imidazole SynthesisPower & TimeOptimized (e.g., 720W, 5.7 min)>70%[2]
Ultrasound-Assisted Imidazole SynthesisCatalyst & Energy SourceIonic Liquid & Ultrasoundup to 96%[3]

Problem 2: Formation of Side Products and Purification Challenges

The formation of byproducts can complicate purification and reduce the overall yield of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Modify the reaction conditions to disfavor side product formation. This could involve lowering the temperature, changing the catalyst, or using a different solvent system.Increased purity of the crude product and higher isolated yield.
Incomplete Reactions Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS.Reduction of starting material in the final product mixture.
Purification Issues Optimize the purification method. This may involve testing different solvent systems for recrystallization or chromatography. For some imidazole derivatives, recrystallization from ethanol is effective.[6]Higher purity of the final compound.

Experimental Protocols

Protocol: General Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is a generalized procedure for a common method of synthesizing the imidazole core, which can be adapted for precursors to this compound.

Materials:

  • A dicarbonyl compound (e.g., benzil)

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of the dicarbonyl compound, the aldehyde, and a significant excess of ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water, which should induce the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove excess acetic acid and ammonium salts.

  • Neutralize the crude product with a dilute solution of a base like sodium bicarbonate if necessary.

  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.[3][6]

Visualizations

Troubleshooting Workflow for Low Synthesis Yield

The following diagram illustrates a logical workflow for addressing low yields in a chemical synthesis process like that of this compound.

LowYieldTroubleshooting start Low Yield Observed check_purity Analyze Crude Product Purity (TLC, NMR, LC-MS) start->check_purity purity_decision High Purity? check_purity->purity_decision incomplete_rxn Incomplete Reaction purity_decision->incomplete_rxn No purification_issue Product Loss During Workup/ Purification purity_decision->purification_issue Yes side_products Significant Side Products incomplete_rxn->side_products Check for Byproducts optimize_time_temp Increase Reaction Time or Temperature incomplete_rxn->optimize_time_temp optimize_conditions Modify Reaction Conditions (Solvent, Catalyst, Stoichiometry) side_products->optimize_conditions optimize_time_temp->check_purity end_node Yield Optimized optimize_time_temp->end_node optimize_conditions->check_purity optimize_conditions->end_node optimize_workup Optimize Purification Protocol (e.g., Recrystallization Solvent) purification_issue->optimize_workup optimize_workup->end_node

Caption: A flowchart for troubleshooting low yield in chemical synthesis.

Key Steps in Imidazole Synthesis

This diagram outlines the fundamental steps in a common pathway for synthesizing an imidazole core structure.

ImidazoleSynthesisWorkflow reactants Reactants: - Dicarbonyl - Aldehyde - Ammonia Source (e.g., NH4OAc) condensation Condensation & Cyclization Reaction reactants->condensation solvent Solvent (e.g., Acetic Acid) solvent->condensation precipitation Precipitation (Addition to Water) condensation->precipitation filtration Filtration & Washing precipitation->filtration purification Purification (Recrystallization) filtration->purification product Pure Imidazole Product purification->product

References

Technical Support Center: Irtemazole Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for preclinical data on Irtemazole has yielded limited specific information regarding its development challenges. While clinical studies have demonstrated its uricosuric effects in humans, detailed preclinical toxicology, safety pharmacology, and formulation development data are not publicly available. It is known that the development of this compound was discontinued by Janssen LP; however, the specific reasons for this decision have not been disclosed in the available scientific literature.

The following information has been compiled from the limited publicly accessible resources to provide some context. However, due to the scarcity of preclinical data, we are unable to provide detailed troubleshooting guides or a comprehensive FAQ section addressing specific experimental issues that may be encountered.

General Information

This compound is a benzimidazole derivative that was investigated for its uricosuric properties, which involve increasing the excretion of uric acid in the urine. This mechanism of action suggested its potential as a treatment for hyperuricemia and gout.

Known Clinical Effects (Human Studies)

Clinical studies in healthy volunteers have provided the following insights into the pharmacodynamics of this compound:

  • Dose-Dependent Uricosuric Effect: this compound demonstrated a dose-dependent reduction in plasma uric acid levels.

  • Rapid Onset of Action: The uricosuric effect was observed to have a rapid onset following oral administration.

Potential Areas of Preclinical Investigation (General)

While specific data for this compound is lacking, a typical preclinical development program for a uricosuric agent would investigate the following aspects. Researchers who might have been involved in its early development could have encountered challenges in these areas:

  • Pharmacology:

    • In vitro and in vivo studies to elucidate the precise mechanism of action on renal transporters involved in uric acid reabsorption (e.g., URAT1, OAT4).

    • Assessment of off-target effects on other transporters or receptors.

  • Pharmacokinetics:

    • Absorption, distribution, metabolism, and excretion (ADME) studies in various animal species (e.g., rodents, non-rodents).

    • Identification of major metabolites and their potential activity or toxicity.

    • Assessment of potential for drug-drug interactions, particularly with inhibitors or inducers of metabolic enzymes.

  • Toxicology:

    • Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity.

    • Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

    • Genotoxicity and carcinogenicity studies.

    • Reproductive and developmental toxicology studies.

  • Formulation Development:

    • Development of a stable and bioavailable formulation for oral administration.

    • Assessment of solubility, dissolution, and polymorphism of the active pharmaceutical ingredient (API).

Hypothetical Troubleshooting and FAQs

Given the absence of specific preclinical data for this compound, the following troubleshooting guide and FAQs are based on general challenges encountered during the preclinical development of small molecule drugs, particularly those with a similar chemical scaffold or therapeutic target.

Frequently Asked Questions (Hypothetical)

Q1: We are observing inconsistent plasma concentrations of this compound in our animal studies. What could be the potential causes?

A1: Inconsistent plasma concentrations in preclinical species can stem from several factors:

  • Formulation Issues: Poor solubility or stability of the formulation can lead to variable absorption. Consider evaluating different vehicle formulations or particle size reduction of the API.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize feeding schedules in your studies.

  • Genetic Polymorphisms: Variability in metabolic enzymes (e.g., cytochrome P450s) within the animal population can lead to different rates of metabolism.

  • Gastrointestinal pH: The pH of the stomach and intestines can affect the dissolution and absorption of ionizable compounds.

Q2: What potential off-target effects should we be aware of for a benzimidazole-based compound like this compound?

A2: Benzimidazole derivatives have been associated with a range of off-target activities. It would be prudent to screen for:

  • Inhibition of Cytochrome P450 Enzymes: Many azole-containing compounds can inhibit CYP enzymes, leading to potential drug-drug interactions.

  • Effects on Endocrine Function: Some benzimidazoles have been shown to interfere with steroidogenesis.

  • Cardiovascular Effects: Evaluation of effects on cardiac ion channels (e.g., hERG) is a standard part of safety pharmacology to assess the risk of arrhythmias.

Data Summary

Due to the lack of quantitative preclinical data in the public domain, a structured table for comparison cannot be generated.

Experimental Protocols

Detailed methodologies for key experiments specific to this compound's preclinical development are not available in the searched literature.

Visualizations

As no specific signaling pathways or experimental workflows for this compound's preclinical development were found, diagrams cannot be generated.

We regret that we cannot provide more specific information at this time. Should any further preclinical data on this compound become publicly available, this technical support center will be updated accordingly.

Irtemazole Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Titusville, NJ – The development of irtemazole, a compound investigated for its potential therapeutic effects, has been discontinued. This technical support guide provides researchers, scientists, and drug development professionals with a summary of the likely reasons for this decision, presented in a question-and-answer format. Due to the limited publicly available information on the specific discontinuation of this compound, this guide outlines common reasons for such decisions in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What was the intended therapeutic target of this compound?

A1: this compound is an azole derivative. While the precise mechanism of action for its intended therapeutic application is not extensively published, azole compounds are a well-established class of agents that inhibit cytochrome P450 enzymes. In the context of antifungal agents, this inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. For other therapeutic indications, the specific P450 enzyme targeted would determine the pharmacological effect.

Q2: Why was the clinical development of this compound discontinued?

A2: While a definitive public statement from the developer, Janssen LP, detailing the exact reasons for discontinuing this compound is not available, the termination of a drug's development is typically due to one or more of the following factors encountered during preclinical or clinical studies:

  • Unfavorable Risk-Benefit Profile: The observed adverse effects may have outweighed the potential therapeutic benefits.

  • Lack of Efficacy: The compound may not have demonstrated the desired therapeutic effect in clinical trials.[1]

  • Safety Concerns: Unforeseen toxicity or serious adverse events may have been identified. Long-term use of some azole antifungals, for instance, has been associated with hepatotoxicity and hormone-related effects.[2]

  • Strategic Business Decisions: Pharmaceutical companies may discontinue a drug's development for commercial reasons, such as a crowded market for the intended indication or a shift in research and development priorities.

Q3: What are the common adverse effects associated with azole-class compounds?

A3: The azole class of drugs, particularly antifungal agents, can be associated with a range of adverse effects. It is important to note that the specific side effect profile can vary significantly between different molecules within this class. Commonly reported adverse effects for some azole antifungals include:

  • Hepatotoxicity (liver damage)[2]

  • Gastrointestinal issues[1]

  • Hormone-related effects (e.g., gynecomastia, decreased libido)[2]

  • Neurological effects (e.g., peripheral neuropathy)[2]

  • Cardiac effects (e.g., QT prolongation)

Hypothetical Clinical Trial Data Summary

The following table represents a hypothetical summary of data from a Phase I clinical trial for a compound like this compound. This data is for illustrative purposes only, as specific clinical trial results for this compound are not publicly available.

ParameterValueUnit
Pharmacokinetics
Half-life (t½)18hours
Cmax (at 50 mg dose)250ng/mL
AUC (0-24h, at 50 mg dose)4500ng·h/mL
Safety & Tolerability
Most Common Adverse EventHeadache-
Incidence of Headache (50 mg)15%
Incidence of Nausea (50 mg)10%
Serious Adverse Events Reported0-

Visualizing Potential Mechanisms and Workflows

To further aid in understanding the context of this compound's development, the following diagrams illustrate a hypothetical signaling pathway it might have targeted and a typical experimental workflow for evaluating such a compound.

Hypothetical this compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme_A Enzyme_A Receptor->Enzyme_A Signal_B Signal_B Enzyme_A->Signal_B Signal_C Signal_C Signal_B->Signal_C Transcription_Factor Transcription_Factor Signal_C->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor This compound This compound This compound->Enzyme_A Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a key enzyme.

Typical In Vitro Efficacy Workflow Start Start Cell_Culture Prepare target cell lines Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Assay Perform cell viability or target engagement assay Incubation->Assay Data_Analysis Analyze data to determine IC50 or other efficacy markers Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for assessing the in vitro efficacy of a test compound.

References

Technical Support Center: Overcoming Irtemazole's Poor Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on "Irtemazole" is limited. This technical support guide utilizes "Itraconazole," a well-studied azole compound with known bioavailability challenges, as a model to illustrate principles and techniques applicable to overcoming poor bioavailability in weakly basic, poorly soluble drugs like this compound. The experimental data and protocols provided are based on studies with Itraconazole and should be adapted and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor bioavailability of lipophilic, weakly basic drugs like this compound?

A1: The poor oral bioavailability of drugs like this compound (and the model compound Itraconazole) is typically multifactorial, stemming from:

  • Low Aqueous Solubility: These compounds are often highly lipophilic and do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption.[1][2]

  • pH-Dependent Solubility: As weak bases, they are more soluble in the acidic environment of the stomach but become significantly less soluble and may precipitate in the higher pH of the small intestine, which is the primary site for drug absorption.[3]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized by enzymes like the cytochrome P450 system before it reaches systemic circulation.[4][5]

  • P-glycoprotein (P-gp) Efflux: The drug may be actively transported back into the GI lumen by efflux pumps like P-gp, reducing net absorption.

Q2: What are the leading formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome these challenges:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[3][6] Hot-melt extrusion is a common method to produce ASDs.[6]

  • Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption.[7][8] These systems form nano-emulsions in the GI tract, which can enhance lymphatic uptake, partially bypassing first-pass metabolism.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules, forming inclusion complexes with improved water solubility and dissolution.[9][10]

  • Particle Size Reduction (Nanonization): Reducing the drug's particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[11]

Q3: How does an Amorphous Solid Dispersion (ASD) improve drug absorption?

A3: ASDs improve absorption primarily by addressing the poor solubility of the drug. In a crystalline state, a significant amount of energy (lattice energy) is required to break the crystal structure before the drug can dissolve. By dispersing the drug in an amorphous state within a polymer, this energy barrier is removed.[6] This leads to a state of "supersaturation" in the GI tract, where the concentration of the dissolved drug is much higher than its equilibrium solubility, creating a larger concentration gradient that drives absorption across the gut wall.[2][3]

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Preclinical In Vivo Studies

Question: We are observing low and highly variable plasma concentrations (AUC, Cmax) of this compound in our rat/dog studies after oral administration. What are the likely causes and how can we improve this?

Answer:

This is a classic sign of poor bioavailability. The variability often points to formulation-dependent absorption and differing physiological conditions between animals (e.g., gastric pH, food effects).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low in vivo drug exposure.

Data Summary: Impact of Formulation on Bioavailability (Itraconazole as a model)

Formulation TypeKey ExcipientsKey FindingRelative Bioavailability IncreaseReference
SUBA-Itraconazole (S-ITZ) Solid dispersion in a pH-dependent polymer matrix (HPMCP)Achieves bioequivalence to conventional ITZ at a lower dose (65mg vs 100mg).~173-180% vs. Conventional ITZ[12][13]
Amorphous Solid Dispersion (ASD) Pellets Polyvinyl alcohol (PVA)Enhanced solubility and inhibited precipitation in the small intestine.3-fold higher than a similar ASD designed for gastric release.[3]
Self-Nanoemulsifying Solid Dispersion (SNESD) Surfactants, Fumed Silicon DioxideAvoided precipitation in simulated intestinal fluid and significantly increased dissolution.Significantly increased oral bioavailability in human volunteers vs. Sporanox®.[8]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrinImproved solubility and enhanced absorption.New formulations (oral solution, IV) based on this principle overcome absorption variability of capsules.[10]
Issue 2: In Vitro Dissolution Fails to Show Improvement with a New Formulation

Question: We developed an amorphous solid dispersion of this compound, but the in vitro dissolution profile is still poor and doesn't reach a high percentage of release. What's wrong?

Answer:

This issue can arise from several factors related to both the formulation itself and the testing conditions.

Potential Causes & Solutions:

  • Polymer Gelation: The polymer used in the ASD might be forming a viscous gel layer upon contact with the dissolution medium, trapping the drug and preventing its release.

    • Solution: Incorporate inorganic salts (e.g., KCl) into the tablet formulation. These salts can compete for water, preventing the polymer from gelling and facilitating faster disintegration and dissolution.[6]

  • Drug Recrystallization: The amorphous drug may be converting back to its stable, less soluble crystalline form during the dissolution test.

    • Solution: Ensure the polymer used is an effective crystallization inhibitor. Polymers like PVP or HPMC-AS are often used for this purpose. The drug-to-polymer ratio is also critical; a higher polymer concentration can better stabilize the amorphous drug.

  • Inappropriate Dissolution Medium: The pH and composition of your dissolution medium may not be optimal.

    • Solution: Use a two-stage dissolution test that mimics the GI tract transit: start with simulated gastric fluid (SGF, pH ~1.2-2.0) for a short period, then switch to simulated intestinal fluid (SIF, pH ~6.8). This is crucial for pH-dependent drugs.[3] The addition of surfactants (e.g., SLS) to the media can also be necessary to ensure sink conditions for highly lipophilic drugs.

Experimental Workflow: Optimizing ASD Dissolution

G A Start: Poor ASD Dissolution B Hypothesis 1: Polymer Gelation A->B C Hypothesis 2: Drug Recrystallization A->C D Hypothesis 3: Wrong Test Conditions A->D E Action: Add kosmotropic salts (e.g., KCl) to formulation B->E F Action: 1. Increase polymer:drug ratio 2. Screen different stabilizing polymers (PVP, HPMC-AS) C->F G Action: 1. Use two-stage (SGF -> SIF) dissolution 2. Add surfactant to media D->G H Analyze Dissolution Profile E->H F->H G->H H->A Failure, Re-hypothesize I Optimized Dissolution Profile H->I Success

Caption: Logic diagram for optimizing ASD in vitro dissolution.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Based on methodologies for Itraconazole ASDs.[6]

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance solubility.

Materials:

  • This compound (API)

  • Kollidon® VA64 (Copovidone) or similar polymer (e.g., Soluplus®)

  • Hot-Melt Extruder with twin-screw setup

  • Pelletizer or milling equipment

Methodology:

  • Pre-blending: Accurately weigh this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Blend the powders geometrically in a V-blender or by manual mixing for 15 minutes to ensure homogeneity.

  • Extruder Setup: Set up the HME with a pre-defined temperature profile across its heating zones. For an Itraconazole-Kollidon® VA64 mixture, a profile might start at 100°C and increase to 170°C near the die. Set the screw speed (e.g., 100 RPM). These parameters must be optimized for the specific this compound-polymer blend.

  • Extrusion: Feed the powder blend into the extruder at a constant rate. The material will be conveyed, mixed, melted, and forced through the die, emerging as a transparent or translucent extrudate strand. The clarity is a good initial indicator of amorphous conversion.

  • Downstream Processing: Cool the extrudate on a conveyor belt. The cooled, brittle strand can then be pelletized or milled into a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, verifying its conversion to an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity, indicated by the lack of sharp Bragg peaks and the presence of a "halo" pattern.

    • Dissolution Testing: Perform dissolution as described in the troubleshooting section to assess drug release performance compared to the crystalline API.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Based on general principles for lipid-based formulations.[7][8][14]

Objective: To formulate this compound in a lipid-based system that forms a nanoemulsion upon gentle agitation in an aqueous medium.

Materials:

  • This compound (API)

  • Oil (e.g., Rice Bran Oil, Capryol 90)

  • Surfactant (e.g., Tween 80, Kolliphor EL)

  • Co-surfactant/Co-solvent (e.g., Propylene Glycol, Transcutol P)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that can dissolve the highest amount of the drug.

  • Phase Diagram Construction: To identify the self-nanoemulsifying region, construct a pseudo-ternary phase diagram. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of clear/opalescent nanoemulsions. The region where this occurs is mapped on the diagram.

  • Formulation Preparation: Select a ratio from the optimal nanoemulsion region of the phase diagram. a. Dissolve the required amount of this compound in the oil phase, heating gently if necessary. b. Add the surfactant and co-surfactant to the oil-drug mixture. c. Stir continuously with a magnetic stirrer until a clear, homogenous liquid is formed.

  • Characterization:

    • Emulsification Efficiency: Add 1 mL of the SNEDDS formulation to 500 mL of water or simulated gastric/intestinal fluid in a glass beaker with gentle agitation. Observe the time it takes to form a nanoemulsion and assess its clarity.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS). A droplet size <200 nm with a low PDI is typically desired.

    • In Vitro Drug Release: Evaluate drug release using a dialysis bag method or a standard dissolution apparatus (USP II).

References

Technical Support Center: Analysis of Irtemazole Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Irtemazole degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the stability testing and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Based on forced degradation studies of structurally similar compounds, this compound is primarily susceptible to oxidative degradation. It has shown stability under acidic and basic stress conditions. However, moderate degradation can be observed under thermal and photolytic stress.

Q2: What are the identified degradation products of this compound?

A2: Under oxidative stress conditions, two primary degradation products, designated as DP-1 and DP-2, have been identified. The exact structures of these impurities have been elucidated using techniques like HRMS and NMR spectroscopy.

Q3: What are the recommended analytical techniques for separating and identifying this compound and its degradation products?

A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended technique for the separation and quantification of this compound and its degradation products. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.

Q4: What are the typical stress conditions used in forced degradation studies for this compound?

A4: Forced degradation studies are essential to understand the stability of a drug substance.[1] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 5-30% Hydrogen Peroxide (H₂O₂) at room temperature for 24-48 hours.[2][3]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound degradation products.

Issue 1: Poor chromatographic resolution between this compound and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting:

      • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase (e.g., buffer). Increasing the aqueous phase percentage can improve the retention and separation of polar degradants.

      • Experiment with different organic modifiers.

      • Optimize the pH of the mobile phase buffer. The ionization of this compound and its degradation products can significantly affect their retention behavior.

  • Possible Cause 2: Unsuitable stationary phase.

    • Troubleshooting:

      • If using a standard C18 column, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase column.

      • Evaluate columns with different particle sizes (e.g., 3 µm or sub-2 µm) to enhance efficiency and resolution.

  • Possible Cause 3: Suboptimal flow rate or temperature.

    • Troubleshooting:

      • Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.

      • Adjust the column temperature. Increasing the temperature can decrease viscosity and improve peak shape, but may also reduce retention times.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Contamination from solvents, glassware, or the HPLC system.

    • Troubleshooting:

      • Run a blank injection (mobile phase only) to identify any system-related peaks.

      • Use high-purity HPLC-grade solvents and thoroughly clean all glassware.

      • Purge the HPLC system to remove any air bubbles or contaminants.

  • Possible Cause 2: Formation of secondary degradation products.

    • Troubleshooting:

      • This may occur if the stress conditions are too harsh. Reduce the concentration of the stress agent, the temperature, or the duration of the stress study. The goal is to achieve 5-20% degradation.[4]

  • Possible Cause 3: Carryover from previous injections.

    • Troubleshooting:

      • Implement a robust needle wash protocol between injections.

      • Inject a strong solvent to clean the column if significant carryover is suspected.

Issue 3: Low sensitivity or poor peak shape for degradation products.

  • Possible Cause 1: Inappropriate detection wavelength.

    • Troubleshooting:

      • Determine the UV maxima of the degradation products using a diode array detector (DAD) or by collecting UV spectra offline. Set the detector to the wavelength of maximum absorbance for the impurities of interest.

  • Possible Cause 2: Degradation product present at a very low concentration.

    • Troubleshooting:

      • Increase the injection volume if the method allows without compromising peak shape.

      • Concentrate the sample before injection.

      • Consider using a more sensitive detector, such as a mass spectrometer (MS).

  • Possible Cause 3: Peak tailing or fronting.

    • Troubleshooting:

      • Ensure the sample is dissolved in the mobile phase or a weaker solvent.

      • Check for column overload by injecting a more dilute sample.

      • Verify that the column is not degraded or blocked.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a Structurally Similar Compound (Itraconazole)

Stress ConditionReagent/ParameterObservationReference
Acid Hydrolysis0.1 M HClStable to moderate degradation[2]
Base Hydrolysis0.1 M NaOHStable[2]
Oxidation5% H₂O₂Significant degradation (DP-1 and DP-2 formed)[2]
ThermalDry HeatModerate degradation
PhotolyticUV/Visible LightModerate degradation

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

  • Sample Preparation: Accurately weigh 200 mg of this compound standard and suspend it in 10 ml of 5% hydrogen peroxide (H₂O₂).[2]

  • Stress Condition: Stir the suspension at room temperature for 24 to 48 hours, or until sufficient degradation is achieved.[2]

  • Sample Analysis: Withdraw aliquots at appropriate time intervals. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Characterization: Isolate the degradation products using preparative HPLC. Elucidate their structures using spectroscopic techniques such as 1D & 2D NMR and High-Resolution Mass Spectrometry (HRMS).[2]

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV or DAD detector.

  • Column: A C8 column is often suitable for the separation.[2]

  • Mobile Phase: A gradient elution is typically used to effectively separate the parent drug from its degradation products. The mobile phase composition may consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Detection: Monitor the elution profile at a wavelength that provides a good response for both this compound and its degradation products.

  • Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Irtemazole_Degradation_Analysis_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample Generates Irtemazole_API This compound API Irtemazole_API->Stress_Conditions Expose to HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Sample->HPLC_Analysis Data_Analysis Chromatogram Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Impurity_Isolation Preparative HPLC for Impurity Isolation Data_Analysis->Impurity_Isolation If unknown peaks Final_Report Final Report Data_Analysis->Final_Report If all peaks known Structure_Elucidation Structure Elucidation (MS, NMR) Impurity_Isolation->Structure_Elucidation Structure_Elucidation->Final_Report

References

Validation & Comparative

Irtemazole vs. Probenecid: A Comparative Analysis of Uricosuric Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the uricosuric properties, mechanisms of action, and experimental data supporting Irtemazole and Probenecid.

This guide provides a comprehensive comparison of the uricosuric agents this compound and Probenecid, focusing on their performance, underlying mechanisms, and the experimental evidence that defines their activity. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Executive Summary

Probenecid is a well-established uricosuric agent with a clearly defined mechanism of action, primarily through the inhibition of renal organic anion transporters, leading to increased uric acid excretion. This compound, a benzimidazole derivative, also demonstrates significant uricosuric effects with a rapid onset of action. However, direct comparative clinical trials between this compound and Probenecid are lacking in the available scientific literature. This guide synthesizes data from separate clinical investigations to provide a comparative overview.

Data Presentation: Quantitative Comparison of Uricosuric Effects

The following table summarizes the key quantitative data on the uricosuric activity of this compound and Probenecid, compiled from independent studies. It is crucial to note that the data for this compound was primarily generated from studies in healthy, normouricemic subjects, while the data for Probenecid is largely derived from clinical experience in patients with gout and hyperuricemia.

ParameterThis compoundProbenecid
Maximal Decrease in Plasma/Serum Uric Acid 46.5% (with 12.5 to 50 mg doses)[1]30% to 40%[2]
Dosage for Effect 12.5 mg to 50 mg showed a dose-related effect, with 37.5 mg and 50 mg showing similar efficacy[1]Typically 250 mg to 500 mg twice daily, with titration up to 2 g daily[3]
Onset of Action Increase in renal uric acid excretion and clearance within 10-20 minutes after oral administration[4]Not explicitly detailed in the same rapid-onset terms as this compound.
Duration of Uricosuric Effect 7 to 24 hours[1]Half-life of 4 to 12 hours, suggesting a sustained effect with regular dosing[5]
Maximal Uric Acid Excretion Mean of 197.4 mg/h with a 50 mg dose[4]Data not available in a comparable format.
Maximal Uric Acid Clearance Mean of 78.4 ml/min with a 50 mg dose[4]Data not available in a comparable format.
Half-maximal effective dose (D50) Average of 24.7 mg[1]Not specified.

Mechanism of Action

Probenecid:

Probenecid exerts its uricosuric effect by competitively inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[6][7] This action is primarily mediated through the inhibition of two key renal transporters:

  • Urate Transporter 1 (URAT1): A major transporter responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.[6]

  • Organic Anion Transporters (OATs): Probenecid also interacts with other organic anion transporters, which contributes to its overall effect on uric acid handling by the kidney.[6][7]

By blocking these transporters, Probenecid effectively increases the concentration of uric acid in the urine, leading to its enhanced excretion from the body and a subsequent reduction in serum uric acid levels.

This compound:

The precise molecular mechanism of action for this compound's uricosuric effect is not as well-defined in the available literature as that of Probenecid. It is known to be a uricosuric agent that promotes the renal excretion of uric acid.[4][8] However, its specific interactions with renal transporters like URAT1 or OATs have not been definitively elucidated in the reviewed studies. It is classified as a benzimidazole derivative.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

Probenecid_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine URAT1 URAT1 Transporter Uric_Acid_reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_reabsorption OAT Organic Anion Transporters (OATs) OAT->Uric_Acid_reabsorption Probenecid_in Probenecid Probenecid_in->URAT1 Inhibits Probenecid_in->OAT Inhibits Serum_Uric_Acid Decreased Serum Uric Acid Uric_Acid_reabsorption->Serum_Uric_Acid Reduced Reabsorption leads to Urine_Uric_Acid Increased Uric Acid Excretion Uric_Acid_reabsorption->Urine_Uric_Acid leading to

Caption: Mechanism of action of Probenecid in the renal proximal tubule.

Irtemazole_Experimental_Workflow cluster_protocol Experimental Protocol for this compound Uricosuric Activity Subject_Selection Selection of Healthy Normouricemic Volunteers Baseline_Measurements Baseline Measurement of Plasma and Urine Uric Acid Subject_Selection->Baseline_Measurements Drug_Administration Oral Administration of a Single Dose of this compound (e.g., 50 mg) Baseline_Measurements->Drug_Administration Time_Series_Sampling Collection of Blood and Urine Samples at Pre-defined Time Intervals Drug_Administration->Time_Series_Sampling Uric_Acid_Analysis Analysis of Uric Acid Concentrations in Plasma and Urine Samples Time_Series_Sampling->Uric_Acid_Analysis Data_Analysis Calculation of Uric Acid Clearance and Excretion Rates Uric_Acid_Analysis->Data_Analysis

Caption: A generalized experimental workflow for assessing the uricosuric activity of this compound.

Experimental Protocols

This compound Uricosuric Activity Assessment in Healthy Volunteers (Synthesized from available data):

  • Study Design: An open-label, single-dose study was conducted to evaluate the onset and extent of the uricosuric effect of this compound.[4]

  • Participants: The study enrolled healthy male volunteers with normal serum uric acid levels.[1][4]

  • Procedure:

    • After an overnight fast, baseline blood and urine samples were collected to determine initial plasma and urinary uric acid concentrations.

    • A single oral dose of this compound (e.g., 50 mg) was administered to the participants.[4]

    • Blood samples were collected at frequent intervals (e.g., every 15-30 minutes for the first few hours, then hourly) to measure plasma uric acid concentrations.

    • Urine was collected at timed intervals to measure urinary uric acid excretion and calculate uric acid clearance.

    • The study continued for a period sufficient to capture the peak effect and the return to baseline levels (e.g., 24 hours).

  • Key Parameters Measured: Plasma uric acid concentration, urinary uric acid excretion rate, and renal clearance of uric acid.[1][4]

Probenecid Efficacy Assessment in Gout Patients (General protocol based on clinical use):

  • Study Design: Clinical trials evaluating Probenecid are often designed as randomized, controlled studies in patients with a diagnosis of gout and hyperuricemia.

  • Participants: Patients with a history of gouty arthritis and elevated serum uric acid levels are typically recruited.

  • Procedure:

    • A baseline period is established to measure serum uric acid levels and assess the frequency of gout flares.

    • Patients are randomized to receive either Probenecid (e.g., starting at 250 mg twice daily and titrating up to a maintenance dose of 500 mg to 1 g twice daily) or a placebo/active comparator.[3]

    • Serum uric acid levels are monitored regularly throughout the study period (e.g., monthly) to assess the urate-lowering effect of the treatment.

    • The incidence of gout flares is recorded to evaluate the clinical efficacy of the drug in preventing attacks.

    • Safety and tolerability are assessed through the monitoring of adverse events.

  • Key Parameters Measured: Serum uric acid concentration, achievement of target serum urate levels (e.g., <6 mg/dL), frequency of gout attacks, and incidence of adverse events.

Conclusion

Both this compound and Probenecid are effective uricosuric agents. Probenecid is a long-standing therapeutic option with a well-understood mechanism of action involving the inhibition of URAT1 and OATs. This compound demonstrates a rapid and potent uricosuric effect; however, its precise molecular target remains to be fully elucidated. The lack of direct comparative studies makes it difficult to definitively state the superiority of one agent over the other. The choice of a uricosuric agent in a clinical or research setting would depend on the specific context, including the desired onset of action, the patient population, and the known safety and drug-interaction profiles. Further research, including head-to-head clinical trials and mechanistic studies for this compound, would be beneficial for a more complete comparative assessment.

References

Irtemazole: A Comparative Analysis of its Uricosuric Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hyperuricemia treatment, uricosuric agents play a pivotal role by promoting the renal excretion of uric acid. This guide provides a comparative analysis of irtemazole's potency relative to other established uricosuric drugs, offering researchers, scientists, and drug development professionals a data-driven overview. While clinical data demonstrates the uricosuric effect of this compound, a direct comparison of its in vitro potency is hampered by the limited availability of specific inhibitory concentration (IC50) values in publicly accessible literature.

Comparative Potency of Uricosuric Agents

The primary mechanism of action for most uricosuric agents is the inhibition of Urate Transporter 1 (URAT1), a key protein responsible for uric acid reabsorption in the proximal tubules of the kidneys. The potency of these drugs is typically quantified by their IC50 value, which represents the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.

For context, the table below summarizes the reported IC50 values for several other uricosuric agents against URAT1.

DrugTarget TransporterIC50 (µM)
This compound URAT1Not Available
Benzbromarone URAT10.190
Probenecid URAT130.0
Lesinurad URAT17.3
Dotinurad URAT10.0372

Note: IC50 values can vary between different experimental setups and cell systems.

Mechanism of Action: Uricosuric Agents

Uricosuric drugs primarily exert their effects by inhibiting URAT1, which is located on the apical membrane of renal proximal tubule cells. This inhibition prevents the reabsorption of uric acid from the tubular fluid back into the bloodstream, thereby increasing its excretion in the urine.

Caption: Mechanism of action of uricosuric agents in the renal proximal tubule.

Experimental Protocols

The determination of a drug's IC50 value against a specific transporter like URAT1 typically involves in vitro assays using cell lines that are engineered to express the transporter. A common methodology is outlined below.

Experimental Workflow for URAT1 Inhibition Assay

URAT1_Assay_Workflow cluster_workflow URAT1 Inhibition Assay Workflow A 1. Cell Culture: HEK293 cells stably expressing human URAT1 (hURAT1) are cultured. B 2. Compound Preparation: Test compounds (e.g., this compound, Benzbromarone) are prepared at various concentrations. A->B C 3. Pre-incubation: Cells are pre-incubated with the test compounds for a defined period. B->C D 4. Urate Uptake Assay: Radiolabeled [14C]uric acid is added to the cells. C->D E 5. Incubation: Cells are incubated for a short period to allow for uric acid uptake. D->E F 6. Washing & Lysis: Cells are washed to remove extracellular uric acid and then lysed. E->F G 7. Scintillation Counting: Intracellular radioactivity is measured to quantify uric acid uptake. F->G H 8. Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. G->H

Caption: A typical experimental workflow for determining the IC50 of a URAT1 inhibitor.

Detailed Methodologies:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are frequently used as a host system for stably expressing recombinant human transporters, including URAT1. These cells provide a clean background with minimal endogenous transporter activity that could interfere with the assay.

  • Radiolabeled Substrate: [14C]uric acid is a commonly used substrate to measure the transport activity of URAT1. The use of a radiolabeled substrate allows for sensitive and quantitative measurement of its uptake into the cells.

  • Inhibition Assay: The assay is typically initiated by adding a mixture of the test compound and [14C]uric acid to the cells. After a short incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold buffer. The amount of radioactivity inside the cells is then determined using a scintillation counter. The percentage of inhibition is calculated by comparing the uptake in the presence of the test compound to the uptake in the absence of the compound (control).

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This compound has demonstrated uricosuric effects in clinical settings, suggesting its potential as a treatment for hyperuricemia. However, the absence of publicly available in vitro potency data, specifically IC50 values for URAT1, makes a direct and quantitative comparison with other uricosuric agents challenging. Further research to elucidate the in vitro inhibitory profile of this compound against URAT1 and other relevant renal transporters is warranted to fully characterize its potency and selectivity. Such data would be invaluable for the scientific and drug development communities in optimizing therapeutic strategies for gout and hyperuricemia.

References

Irtemazole's Effect on URAT1: A Comparative Analysis with Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Irtemazole's uricosuric effects with established URAT1 inhibitors. While clinical data demonstrates this compound's ability to lower serum uric acid, a direct inhibitory effect on the URAT1 transporter has not been definitively established in publicly available literature. This document summarizes the available data for this compound and contrasts it with the well-characterized inhibitory profiles of alternative compounds, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound has been shown to induce a rapid and dose-dependent uricosuric effect in healthy individuals, leading to a significant reduction in plasma uric acid levels.[1][2][3] However, its development was discontinued, and specific data on its direct interaction with the URAT1 transporter, such as IC50 values from in vitro assays, are not available in the reviewed literature. In contrast, alternative drugs such as Benzbromarone, Lesinurad, and Verinurad have been extensively studied, with their direct inhibition of URAT1 confirmed through various experimental models. This guide will present a side-by-side comparison of the available clinical and preclinical data to aid researchers in understanding the landscape of uricosuric agents and URAT1 inhibitors.

Data Presentation: this compound vs. Alternative URAT1 Inhibitors

The following tables summarize the available quantitative data for this compound and selected alternative URAT1 inhibitors.

Table 1: Clinical Efficacy of this compound in Healthy Volunteers

ParameterThis compound (12.5-50 mg)Reference
Maximal Decrease in Plasma Uric Acid46.5% (after 8-12 h)[1]
Onset of Uricosuric EffectWithin the first 60 minutes[1]
Duration of Uricosuric Effect7 to 24 hours[1]
D50 (dose for half-maximal effect)16.3 - 34.2 mg (average 24.7 mg)[1]
Onset of Plasma Uric Acid Decrease15 to 25 minutes (50 mg dose)[2]
Onset of Increased Renal Uric Acid Excretion10 to 20 minutes (50 mg dose)[2]

Table 2: In Vitro URAT1 Inhibition by Alternative Compounds

CompoundIC50 (µM)Experimental SystemReference
Benzbromarone0.84 ± 0.17HEK293T cells expressing URAT1
Lesinurad7.18Not specified
Verinurad (RDEA3170)0.025HEK293 cells expressing hURAT1
DotinuradNot specified in search resultsApproved in Japan
Probenecid31.12 ± 4.23HEK293T cells expressing URAT1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to validate URAT1 inhibitors.

In Vitro Uric Acid Uptake Assay in URAT1-Expressing Cells

This assay is a standard method to determine the direct inhibitory effect of a compound on URAT1 function.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of human URAT1 (hURAT1). A control group is transfected with an empty vector.

2. Uric Acid Uptake Measurement:

  • Transfected cells are seeded in multi-well plates and grown to confluence.

  • On the day of the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are then incubated with a solution containing a known concentration of radiolabeled uric acid (e.g., [¹⁴C]uric acid) in the presence or absence of the test compound (e.g., this compound alternatives) at various concentrations.

  • The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at 37°C.

  • The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.

3. Data Analysis:

  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The protein concentration of each well is determined to normalize the uptake data.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of uric acid uptake, is determined by fitting the data to a dose-response curve.

Animal Models of Hyperuricemia

In vivo studies are essential to evaluate the efficacy of a uricosuric agent in a physiological context.

1. Induction of Hyperuricemia:

  • A common model involves the administration of a uricase inhibitor, such as potassium oxonate, to mice or rats. This blocks the breakdown of uric acid, leading to its accumulation in the blood.

2. Drug Administration and Sample Collection:

  • The test compound (e.g., this compound or alternatives) is administered orally or via another appropriate route at different doses.

  • Blood samples are collected at various time points after drug administration to measure serum uric acid levels.

  • Urine may also be collected to measure the excretion of uric acid.

3. Data Analysis:

  • Serum uric acid concentrations are measured using a uric acid assay kit.

  • The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle-treated hyperuricemic control group.

  • The effect on urinary uric acid excretion is also quantified.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the validation of URAT1 inhibitors.

URAT1_Signaling_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Enters Cell Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid (Reabsorption) Urate_Cell->Urate_Blood Efflux via other transporters (e.g., GLUT9) Anion Organic Anion (e.g., lactate, nicotinate) Anion->URAT1 Exits Cell This compound This compound & Alternatives (URAT1 Inhibitors) This compound->URAT1 Block Reabsorption

Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of uricosuric agents.

Experimental_Workflow start Start: Compound Screening in_vitro In Vitro Assay: HEK293 cells expressing hURAT1 Measure [¹⁴C]uric acid uptake start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 in_vivo In Vivo Model: Potassium oxonate-induced hyperuricemic mice ic50->in_vivo Promising Compounds efficacy Evaluate Efficacy: Measure serum uric acid reduction and urinary excretion in_vivo->efficacy end End: Candidate Selection efficacy->end Logical_Relationship This compound This compound Uricosuric_Effect Uricosuric Effect (Increased Uric Acid Excretion) This compound->Uricosuric_Effect URAT1_Inhibition Direct URAT1 Inhibition (Hypothesized, not confirmed) This compound->URAT1_Inhibition Likely Mechanism Plasma_UA_Decrease Decreased Plasma Uric Acid Uricosuric_Effect->Plasma_UA_Decrease URAT1_Inhibition->Uricosuric_Effect

References

Irtemazole: A Comparative Guide to Potential Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

This guide provides a comparative analysis of the potential cross-reactivity of the discontinued uricosuric agent, Irtemazole, with various drug transporters. Due to the cessation of its development, direct experimental data on this compound's interaction with a broad range of transporters is unavailable. Therefore, this document extrapolates a potential cross-reactivity profile for this compound by examining the well-documented transporter interactions of two classes of compounds to which it belongs: uricosuric agents and azole-containing molecules.

The data presented herein is derived from published in vitro studies on representative compounds from these classes and is intended to serve as a predictive resource for researchers investigating compounds with similar structural features or mechanisms of action.

Predicted Cross-Reactivity Profile of this compound

This compound's chemical structure, featuring both a uricosuric-associated moiety and an azole group, suggests a potential for a dual interaction profile with drug transporters. It is plausible that this compound exhibits inhibitory activity towards renal transporters involved in uric acid homeostasis, similar to other uricosuric drugs, and also interacts with ATP-binding cassette (ABC) transporters, a common characteristic of many azole-containing compounds.

Predicted Cross-Reactivity of this compound cluster_Uricosuric Uricosuric Activity cluster_Azole Azole Moiety This compound This compound URAT1 URAT1 (SLC22A12) This compound->URAT1 Predicted Inhibition (Primary Target) OAT1 OAT1 (SLC22A6) This compound->OAT1 Potential Inhibition OAT3 OAT3 (SLC22A8) This compound->OAT3 Potential Inhibition ABCG2_renal ABCG2 (BCRP) This compound->ABCG2_renal Potential Inhibition ABCB1 P-gp (ABCB1) This compound->ABCB1 Potential Inhibition ABCG2_general BCRP (ABCG2) This compound->ABCG2_general Potential Inhibition ABCC1 MRP1 (ABCC1) This compound->ABCC1 Potential Inhibition

Caption: Predicted interaction profile of this compound with key drug transporters.

Comparative Analysis of Transporter Inhibition

To build a predictive model for this compound's cross-reactivity, we have compiled in vitro inhibition data (IC50 values) for representative uricosuric agents (probenecid and benzbromarone) and azole-containing drugs (itraconazole and ketoconazole) against a panel of clinically relevant transporters.

Transporter FamilyTransporterRepresentative Uricosuric AgentsRepresentative Azole Compounds
Probenecid IC50 (µM) Benzbromarone IC50 (µM)
SLC Transporters URAT1 1650.190
OAT1 12.3No Data
OAT3 5.12<1
ABC Transporters ABCG2 (BCRP) No DataInhibits
ABCB1 (P-gp) No DataNo Data
ABCC1 (MRP1) No DataNo Data

Experimental Methodologies

The inhibitory activities of the representative compounds listed above are typically determined using in vitro assays with membrane vesicles from cells overexpressing the transporter of interest or with whole-cell systems.

General Workflow for Transporter Cross-Reactivity Screening

Workflow for Transporter Cross-Reactivity Assessment start Test Compound (e.g., this compound) panel Select Transporter Panel (ABC & SLC Superfamilies) start->panel slc_assay SLC Transporter Assay (Cell-based Uptake) panel->slc_assay SLC Panel abc_assay ABC Transporter Assay (Vesicle-based) panel->abc_assay ABC Panel ic50 Determine IC50 Values slc_assay->ic50 abc_assay->ic50 analysis Analyze Cross-Reactivity Profile ic50->analysis end Risk Assessment analysis->end

Navigating the Safety Landscape of Gout Therapeutics: A Comparative Analysis of Approved Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profiles of existing medications is paramount in the quest for novel and improved therapies. This guide provides a detailed comparison of the safety profiles of commonly prescribed gout medications, including allopurinol, febuxostat, and probenecid. Due to the absence of publicly available data on a compound referred to as "Irtemazole," this guide will focus on these established alternatives.

Gout, a form of inflammatory arthritis, is characterized by hyperuricemia, leading to the deposition of monosodium urate crystals in and around the joints. The management of gout primarily involves long-term urate-lowering therapy (ULT). While effective, these treatments are associated with various adverse effects that necessitate careful consideration of their safety profiles.

Comparative Safety Overview of Approved Gout Medications

The following tables summarize the key safety information for allopurinol, febuxostat, and probenecid, based on clinical trial data and post-marketing surveillance.

Table 1: Common and Serious Adverse Events of Approved Gout Drugs
Adverse Event CategoryAllopurinolFebuxostatProbenecid
Common Adverse Events Skin rash, nausea, diarrhea, abnormal liver function tests.[1]Liver function abnormalities, nausea, arthralgia, rash, gout flares.[2][3]Headache, gastrointestinal upset, dizziness, loss of appetite, sore gums, frequent urination.[4][5]
Serious Adverse Events Severe cutaneous adverse reactions (SCARs) including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), allopurinol hypersensitivity syndrome (AHS), hepatotoxicity, bone marrow suppression.[1][6]Increased risk of cardiovascular death, liver failure.[7]Hemolytic anemia (in G6PD deficient patients), nephrotic syndrome, hepatic necrosis, aplastic anemia.[5]
Boxed Warnings NoneIncreased risk of death compared to allopurinol in patients with established cardiovascular disease.[7]None
Table 2: Contraindications and Precautions
ConsiderationAllopurinolFebuxostatProbenecid
Contraindications Patients who have developed a severe reaction to allopurinol.Treatment of asymptomatic hyperuricemia.Uric acid kidney stones, blood dyscrasias, use in children under 2 years of age.[5]
Precautions Renal impairment (dose adjustment required), concomitant use with certain drugs (e.g., azathioprine, 6-mercaptopurine).Severe renal or hepatic impairment, history of cardiovascular disease.[3]History of peptic ulcer, renal impairment, G6PD deficiency.[5]

Experimental Protocols for Key Safety Assessments

Detailed methodologies for assessing the safety of urate-lowering therapies are crucial for interpreting and comparing study results. Below are generalized protocols for key safety-related experiments.

Assessment of Severe Cutaneous Adverse Reactions (SCARs)
  • Objective: To identify and characterize the risk of SCARs associated with a drug.

  • Methodology:

    • Case-Control Studies: Patients with confirmed SCARs (cases) are matched with control subjects without SCARs.

    • Drug Exposure Assessment: Detailed histories of drug exposure are collected for both groups in the period preceding the reaction.

    • Odds Ratio Calculation: Statistical analysis is performed to determine the odds ratio of developing SCARs with exposure to the drug of interest.

    • Genetic Screening: For drugs like allopurinol, genetic testing for specific alleles (e.g., HLA-B*5801) associated with an increased risk of SCARs may be conducted.[6]

Cardiovascular Safety Assessment in Clinical Trials
  • Objective: To evaluate the cardiovascular risk associated with a urate-lowering drug.

  • Methodology:

    • Study Design: Large, randomized, double-blind, controlled clinical trials are conducted, often with a non-inferiority design comparing the investigational drug to an active comparator (e.g., the CARES trial for febuxostat vs. allopurinol).[8]

    • Patient Population: Enrollment of patients with gout and established cardiovascular disease or multiple cardiovascular risk factors.

    • Primary Endpoint: A composite endpoint of major adverse cardiovascular events (MACE), typically including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and unstable angina with urgent revascularization.

    • Data Adjudication: An independent, blinded clinical events committee adjudicates all potential cardiovascular events.

    • Statistical Analysis: Time-to-event analysis is used to compare the incidence of the primary endpoint between treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the safety profiles of these drugs.

Uric Acid Metabolism and Drug Targets

UricAcidMetabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Allantoin Allantoin (in other mammals) UricAcid->Allantoin Uricase RenalExcretion Renal Excretion UricAcid->RenalExcretion XO Xanthine Oxidase Uricase Uricase RenalExcretion->UricAcid URAT1 (Reabsorption) URAT1 URAT1 Allopurinol Allopurinol Allopurinol->XO Febuxostat Febuxostat Febuxostat->XO Probenecid Probenecid Probenecid->URAT1  Inhibits Reabsorption CVOT_Workflow PatientScreening Patient Screening (Gout & CV Disease) Randomization Randomization PatientScreening->Randomization TreatmentA Treatment Group A (e.g., Febuxostat) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Allopurinol) Randomization->TreatmentB FollowUp Long-term Follow-up TreatmentA->FollowUp TreatmentB->FollowUp EventReporting Adverse Event Reporting FollowUp->EventReporting Adjudication Independent Adjudication of CV Events EventReporting->Adjudication DataAnalysis Statistical Analysis (Time-to-MACE) Adjudication->DataAnalysis Results Results & Reporting DataAnalysis->Results

References

Irtemazole: An Investigation into a Discontinued Compound and a Comparative Guide to Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and drug development databases reveals that Irtemazole is a known chemical entity, identified by its IUPAC name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]. However, its development, initially undertaken by Janssen LP, has been discontinued[2]. Notably, the limited existing research on this compound has focused on its uricosuric effects, which are related to the excretion of uric acid, rather than on any antifungal properties[2]. Therefore, a meta-analysis of this compound's clinical data as an antifungal agent is not feasible due to the absence of such studies.

For researchers, scientists, and drug development professionals interested in the azole class of antifungals, this guide provides a comparative analysis of established and novel agents within this important therapeutic category.

Comparative Analysis of Key Azole Antifungals

The azole antifungals represent a cornerstone in the management of fungal infections. They exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane[3]. This class is broadly divided into the earlier imidazoles and the more systemic triazoles. The following tables summarize the key characteristics and clinical data for several prominent second-generation triazoles.

Table 1: Pharmacokinetic and Spectrum of Activity of Selected Azole Antifungals

Drug Protein Binding Half-life (hours) Spectrum of Activity Key Indications
Itraconazole 99.8%24 - 30Active against Aspergillus spp., Blastomyces dermatitidis, Candida spp., Coccidioides spp., Histoplasma spp., and dermatophytes. Not active against Mucorales[3].Onychomycosis, aspergillosis, blastomycosis, histoplasmosis.
Voriconazole 58%6 - 12Standard of care for invasive aspergillosis. Broad spectrum against Candida spp. (including some fluconazole-resistant strains), Scedosporium spp., and Fusarium spp.[4].Invasive aspergillosis, candidemia, esophageal candidiasis, and infections caused by Scedosporium and Fusarium.
Posaconazole >98%16 - 35Broadest spectrum among azoles, covering Candida spp., Aspergillus spp., and crucially, the Mucorales group. Also active against endemic fungi[4].Prophylaxis of invasive fungal infections in high-risk patients; treatment of oropharyngeal candidiasis; salvage therapy for mucormycosis.
Isavuconazole >99%56 - 104Broad-spectrum activity against Aspergillus spp. and Mucorales. Also effective against Candida spp., Cryptococcus spp., and endemic fungi[5].Treatment of invasive aspergillosis and invasive mucormycosis.
Oteseconazole >99%~138 (terminal)A newer tetrazole antifungal with high selectivity for the fungal enzyme. Active against most Candida spp., including azole-resistant strains, and dermatophytes[3].Recurrent vulvovaginal candidiasis.

Experimental Protocols in Antifungal Clinical Trials

The design and execution of clinical trials for new antifungal agents face several challenges, including the rarity of some invasive fungal infections and the difficulty in diagnosing them promptly[6]. A general protocol for a Phase III randomized controlled trial (RCT) for an investigational antifungal agent for a condition like invasive aspergillosis would typically involve the following steps:

  • Patient Population : Enrollment of patients with proven, probable, or possible invasive aspergillosis based on established criteria from the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG).

  • Study Design : A multicenter, randomized, double-blind, non-inferiority or superiority trial.

  • Intervention and Comparator : Patients are randomized to receive either the investigational antifungal agent or a standard-of-care comparator (e.g., voriconazole for invasive aspergillosis).

  • Dosage and Administration : The investigational drug is administered according to a dosing regimen established in Phase I and II trials. The comparator is given at its approved dose.

  • Primary Endpoint : The primary outcome is typically overall response at a prespecified time point (e.g., 6 or 12 weeks), which is a composite of clinical, radiological, and mycological responses.

  • Secondary Endpoints : These often include all-cause mortality, time to fungal clearance, safety and tolerability, and pharmacokinetic parameters.

  • Data Collection and Analysis : Data on demographics, baseline disease characteristics, treatment exposure, adverse events, and laboratory parameters are collected. Statistical analysis is performed on the intent-to-treat (ITT) and per-protocol (PP) populations.

  • Safety Monitoring : An independent Data and Safety Monitoring Board (DSMB) regularly reviews safety data.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Azole Antifungals

Azole antifungals target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The diagram below illustrates this mechanism.

Azole_Mechanism Lanosterol Lanosterol Intermediate Epoxy-intermediate Lanosterol->Intermediate Oxidation CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Demethylation Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation leads to healthy membrane Azoles Azole Antifungals Azoles->CYP51 Inhibition

Caption: Mechanism of action of azole antifungals.

Typical Workflow of an Antifungal Clinical Trial

The following diagram outlines the key phases and decision points in a typical clinical trial for a new antifungal drug.

Antifungal_Trial_Workflow Start Pre-clinical Development Phase1 Phase I (Safety & Dosage) Start->Phase1 GoNoGo1 Go/No-Go Decision Phase1->GoNoGo1 Phase2 Phase II (Efficacy & Side Effects) GoNoGo2 Go/No-Go Decision Phase2->GoNoGo2 Phase3 Phase III (Large-scale Efficacy & Comparison) GoNoGo3 Go/No-Go Decision Phase3->GoNoGo3 GoNoGo1->Phase2 Go Fail Development Terminated GoNoGo1->Fail No-Go GoNoGo2->Phase3 Go GoNoGo2->Fail No-Go Submission Regulatory Submission (e.g., FDA, EMA) GoNoGo3->Submission Go GoNoGo3->Fail No-Go Approval Approval & Market Launch Submission->Approval

Caption: A simplified workflow of an antifungal drug clinical trial.

References

Safety Operating Guide

Proper Disposal of Irtemazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of Irtemazole, a benzimidazole and imidazole derivative, tailored for researchers, scientists, and drug development professionals.

Key Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its potential hazards and for making informed decisions on its handling and disposal.

PropertyValue
Molecular Formula C₁₈H₁₆N₄
Molecular Weight 288.35 g/mol
Appearance Solid (presumed)
Solubility Data not available
LogP (octanol/water) 3.4 (predicted)
Chemical Class Benzimidazole, Imidazole derivative

This compound Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound and materials contaminated with it. This procedure is designed to minimize risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid this compound Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, stir bars), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 3: Waste Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate estimation of the concentration and volume

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 4: Storage of this compound Waste

Proper storage of hazardous waste is crucial to prevent accidents.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.

Step 5: Disposal Request and Pickup
  • Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.

  • Follow the specific procedures established by your institution for requesting a hazardous waste pickup.

Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Segregate Solid this compound Waste A->B C Segregate Liquid this compound Waste A->C D Segregate Contaminated Sharps A->D E Use Designated Hazardous Waste Containers B->E C->E D->E F Affix Properly Completed Hazardous Waste Label E->F G Store in Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Workflow for the safe disposal of this compound waste.

Environmental and Health Hazard Considerations

While specific toxicological and ecotoxicological data for this compound are not available, its chemical structure as a benzimidazole and imidazole derivative suggests that it may have biological activity. Many pharmaceuticals can have unintended environmental effects. Therefore, it is imperative to prevent the release of this compound into the environment. The disposal procedures outlined above are designed to ensure that this compound is managed as a hazardous chemical, thereby minimizing potential risks to human health and ecosystems.

Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific chemical hygiene plan and hazardous waste management procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.